molecular formula C15H30O2 B15547349 Ethyl tridecanoate CAS No. 117295-96-2

Ethyl tridecanoate

Cat. No.: B15547349
CAS No.: 117295-96-2
M. Wt: 242.40 g/mol
InChI Key: QJYYMNOTJXIOBP-UHFFFAOYSA-N
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Description

Ethyl tridecanoate is a fatty acid ester.
This compound has been reported in Saussurea involucrata, Houttuynia cordata, and Mangifera indica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl tridecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYYMNOTJXIOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067369
Record name Ethyl tridecanoate
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Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28267-29-0, 117295-96-2
Record name Ethyl tridecanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecanoic acid, ethyl ester
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Record name Tridecanoic acid, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecanoic acid, ethyl ester
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Record name Ethyl tridecanoate
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Record name Ethyl tridecanoate
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Foundational & Exploratory

What are the physical properties of Ethyl tridecanoate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl Tridecanoate (B1259635)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of ethyl tridecanoate, a fatty acid ester. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental methodologies, and a logical workflow for its analysis.

The physical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory and developmental work.

PropertyValue
Molecular Formula C₁₅H₃₀O₂
Molecular Weight 242.40 g/mol [1][2][3][4][5]
Appearance Colorless to light yellow liquid[2][6][7][8][9]
Odor Pleasant, fruity odor[8]
Boiling Point 293.00 to 294.00 °C at 760.00 mm Hg (estimated)[6] 121-123 °C at 2.2 mmHg[3][10][11] 197-199 °C at 60 mmHg[9]
Melting Point 19 °C (estimate)[11]
Density 0.86200 to 0.86700 g/cm³ at 20.00 °C[6] 0.853 g/mL at 25 °C[2][3][11]
Refractive Index 1.43200 to 1.43500 at 20.00 °C[6] n20/D 1.434[3][10][11]
Solubility Soluble in alcohol[6] and organic solvents[8]. Insoluble in water[6][8] (0.116 mg/L at 25 °C, estimated)[6]
Vapor Pressure 0.002000 mmHg at 25.00 °C (estimated)[6]
Flash Point 261.00 °F (127.10 °C) (estimated)[6]
logP (o/w) 6.390 (estimated)[6]
CAS Number 28267-29-0[1][3][4][5][10]

Experimental Protocols for Determination of Physical Properties

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a liquid bath (e.g., paraffin (B1166041) oil) using a Thiele tube or a beaker on a hot plate to ensure uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. This is the temperature at which the vapor pressure of the sample equals the atmospheric pressure.[3][7][9][10][11]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a graduated cylinder and a balance.

Methodology: Pycnometer Method

  • Mass of Empty Pycnometer: A clean and dry pycnometer (a flask with a specific volume) is accurately weighed.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The exterior is carefully dried, and the filled pycnometer is weighed.

  • Volume Determination: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The volume of the pycnometer is known or can be calibrated using a liquid of known density (e.g., distilled water).

  • Density Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.[12][13][14]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property for a pure compound.

Methodology: Abbe Refractometer

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[1][2][5]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Qualitative Assessment

  • Sample and Solvent: A small, measured amount of this compound (e.g., 100 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL of water or ethanol).

  • Mixing: The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period.

  • Observation: The mixture is visually inspected for the presence of undissolved solute. If the liquid is clear, the compound is considered soluble. If it is cloudy or has distinct layers, it is insoluble.[6][8]

Methodology: Quantitative Assessment (Shake-Flask Method)

  • Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved ester from the saturated solution.

  • Concentration Analysis: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved this compound is determined using an analytical technique such as gas chromatography.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying components of a mixture.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., hexane) sample->dissolve filter Filter to remove particulates dissolve->filter vial Transfer to GC vial filter->vial injection Autosampler Injection vial->injection gc_separation Gas Chromatography (Separation by boiling point and column interaction) injection->gc_separation ionization Mass Spectrometry (Electron Ionization) gc_separation->ionization detection Mass Analyzer (Detection of m/z) ionization->detection chromatogram Generate Chromatogram (Intensity vs. Retention Time) detection->chromatogram mass_spectrum Generate Mass Spectrum for each peak chromatogram->mass_spectrum library_search Library Search (e.g., NIST) mass_spectrum->library_search identification Compound Identification and Quantification library_search->identification

GC-MS analysis workflow for this compound.
Detailed Steps of the GC-MS Workflow:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like hexane. The solution is filtered to remove any particulate matter that could interfere with the analysis and then transferred to a small glass vial compatible with the GC autosampler.

  • GC-MS Analysis:

    • Injection: The autosampler injects a small, precise volume of the sample into the heated injection port of the gas chromatograph, where it is vaporized.

    • Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a long, thin capillary column. The column is coated with a stationary phase. Components of the sample separate based on their boiling points and their interactions with the stationary phase. This compound will travel through the column at a characteristic rate, known as its retention time.

    • Ionization and Detection: As this compound elutes from the column, it enters the mass spectrometer. Here, it is bombarded with electrons (electron ionization), causing it to fragment into charged ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

  • Data Processing:

    • Chromatogram: The GC produces a chromatogram, which is a plot of detector response versus retention time. For a pure sample of this compound, this should show a single major peak.

    • Mass Spectrum: The MS provides a mass spectrum for the compound eluting at that retention time. This spectrum is a plot of ion abundance versus m/z ratio and serves as a molecular "fingerprint."

    • Identification: The obtained mass spectrum is compared to a library of known spectra (e.g., the NIST library) to confirm the identity of the compound as this compound. The area under the chromatogram peak can be used for quantification.[15][16][17][18][19][20][21][22][23]

References

An In-depth Technical Guide to the Natural Sources and Occurrence of Ethyl Tridecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies related to ethyl tridecanoate (B1259635). The information is intended to support research and development efforts in fields such as phytochemistry, pharmacology, and drug discovery.

Natural Occurrence of Ethyl Tridecanoate

This compound (CH₃(CH₂)₁₁COOCH₂CH₃) is a fatty acid ethyl ester that has been identified as a volatile or semi-volatile component in a variety of natural sources, primarily within the plant kingdom. Its presence is often associated with the characteristic aroma and flavor profiles of these plants. Additionally, reports suggest potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

Documented Natural Sources

This compound has been reported in the following plant species:

  • Saussurea involucrata (Snow Lotus): This rare and valued medicinal plant, found in the high-altitude regions of the Himalayas, has been shown to contain this compound as one of its chemical constituents.

  • Houttuynia cordata : A culinary and medicinal herb native to Southeast Asia, its essential oil has been analyzed, and the presence of this compound has been reported.

  • Mangifera indica (Mango): The volatile profile of mango fruit, a crucial aspect of its flavor and aroma, has been found to include this compound. Studies have indicated that the concentration of this ester can be upregulated during the ripening process.

  • Thevetia peruviana (Yellow Oleander): GC-MS analysis of extracts from this plant has identified this compound as a bioactive compound with potential antioxidant, antimicrobial, and anticancer activities.[1]

  • Hierochloe odorata (Sweet Grass): While comprehensive analyses of its volatile components have been conducted, the specific quantification of this compound is not extensively detailed in readily available literature.

  • Monstera deliciosa (Swiss Cheese Plant): The fruit of this tropical plant is known for its unique flavor. While analyses have identified various ethyl esters, such as ethyl butanoate, specific data on this compound is limited.[2][3][4]

  • Averrhoa carambola (Star Fruit): The volatile composition of star fruit is rich in esters, which contribute to its characteristic aroma. However, the presence and concentration of this compound have not been consistently reported in all studies.[5][6][7][8][9]

Data Presentation: Quantitative Analysis

The quantitative data for this compound in its natural sources is limited in the current scientific literature. The following table summarizes the available information. For many of the identified sources, the presence of this compound is qualitative, with specific concentrations yet to be determined or widely published.

Natural SourcePlant PartAnalytical MethodConcentration/AbundanceReference(s)
Thevetia peruvianaNot SpecifiedGC-MS4.3% (Relative Peak Area)[1]
Mangifera indicaFruitGC-MSUpregulated during ripening
Saussurea involucrataAerial PartsNot SpecifiedPresence reported
Houttuynia cordataAerial PartsGC-MSPresence reported
Hierochloe odorataNot SpecifiedNot SpecifiedPresence reported
Monstera deliciosaFruitGC-MSNot specifically reported; other ethyl esters present[2][3][4]
Averrhoa carambolaFruitGC-MSNot specifically reported; other ethyl esters present[5][6][7][8][9]

Experimental Protocols

The isolation and identification of this compound from plant matrices typically involve extraction followed by chromatographic and spectrometric analysis. The following protocols are generalized methodologies based on standard practices for the analysis of volatile and semi-volatile compounds from plant materials.

Extraction of Volatile Compounds

3.1.1. Solvent Extraction (Soxhlet)

This method is suitable for the exhaustive extraction of semi-volatile compounds like this compound from dried plant material.

  • Sample Preparation: The plant material (e.g., leaves, fruits) is dried to a constant weight and finely powdered.

  • Extraction: A known quantity of the powdered material is placed in a cellulose (B213188) thimble and extracted with a suitable solvent (e.g., hexane, dichloromethane, or ethyl acetate) in a Soxhlet apparatus for 6-8 hours.

  • Concentration: The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using column chromatography on silica (B1680970) gel with a gradient of solvents of increasing polarity to isolate the ester fraction.

3.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

This technique is ideal for the analysis of volatile and semi-volatile compounds from fresh or dried plant material and is particularly useful for profiling the aroma components.

  • Sample Preparation: A known amount of the fresh or powdered plant material is placed in a sealed headspace vial.

  • Extraction: The vial is heated to a specific temperature (e.g., 60-80°C) for a defined period to allow the volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., PDMS/DVB) is then exposed to the headspace for a set time to adsorb the analytes.

  • Desorption and Analysis: The SPME fiber is withdrawn and directly inserted into the injection port of a gas chromatograph for thermal desorption of the analytes onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical technique of choice for the separation, identification, and quantification of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Oven Temperature Program: A temperature gradient is employed to separate the components of the extract. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 5°C/minute, and hold for 10 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in full scan mode over a mass range of m/z 40-500.

  • Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. An internal standard (e.g., a fatty acid ester of a different chain length not present in the sample) can be used to improve accuracy and precision.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (Dried or Fresh) solvent_extraction Solvent Extraction (e.g., Soxhlet) plant_material->solvent_extraction hs_spme Headspace SPME plant_material->hs_spme crude_extract Crude Extract solvent_extraction->crude_extract spme_fiber SPME Fiber with Adsorbed Analytes hs_spme->spme_fiber gc_ms GC-MS Analysis crude_extract->gc_ms spme_fiber->gc_ms Thermal Desorption identification Identification (Mass Spectra, Retention Index) gc_ms->identification quantification Quantification (Calibration Curve) gc_ms->quantification biosynthesis_pathway cluster_fas Fatty Acid Synthesis (Plastid) cluster_elongation Fatty Acid Elongation (ER) cluster_esterification Esterification acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitoyl_acp Palmitoyl-ACP (C16:0) fas->palmitoyl_acp palmitoyl_coa Palmitoyl-CoA (C16:0) palmitoyl_acp->palmitoyl_coa Acyl-ACP Thioesterase / Acyl-CoA Synthetase elongase Fatty Acid Elongase (FAE) palmitoyl_coa->elongase Sequential 2-carbon additions and reductions, followed by specific chain-length termination tridecanoyl_coa Tridecanoyl-CoA (C13:0) elongase->tridecanoyl_coa aat Alcohol Acyltransferase (Wax Synthase) tridecanoyl_coa->aat ethanol Ethanol ethanol->aat ethyl_tridecanoate This compound aat->ethyl_tridecanoate biological_activity cluster_antioxidant Antioxidant Activity cluster_antimicrobial Antimicrobial Activity ros Reactive Oxygen Species (ROS) lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation cell_damage Cellular Damage lipid_peroxidation->cell_damage ethyl_tridecanoate_ox This compound ethyl_tridecanoate_ox->ros Scavenges ethyl_tridecanoate_ox->lipid_peroxidation Inhibits microbe Microbial Cell membrane Cell Membrane microbe->membrane disruption Membrane Disruption membrane->disruption Causes cell_lysis Cell Lysis disruption->cell_lysis ethyl_tridecanoate_am This compound ethyl_tridecanoate_am->membrane Interacts with

References

In-Depth Technical Guide to the Characterization of Ethyl Tridecanoate (CAS Number 28267-29-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of ethyl tridecanoate (B1259635), a fatty acid ester with applications in various scientific fields. This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis, serving as a valuable resource for researchers and professionals in drug development and related areas.

Chemical and Physical Properties

Ethyl tridecanoate is the ethyl ester of tridecanoic acid. It is a colorless liquid with a fruity odor.[1] Below is a summary of its key chemical and physical properties.

PropertyValueReference(s)
CAS Number 28267-29-0[1]
Molecular Formula C₁₅H₃₀O₂[1]
Molecular Weight 242.40 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 121-123 °C at 2.2 mmHg[2]
Density 0.853 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.434[2]
Solubility Soluble in organic solvents, limited solubility in water.[1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.12Quartet2H-O-CH₂ -CH₃
2.28Triplet2H-CH₂ -COO-
1.62Quintet2H-CH₂ -CH₂-COO-
1.25Multiplet18H-(CH₂ )₉-
0.88Triplet3H-CH₃ (long chain)
1.25Triplet3H-O-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
173.9C =O
60.1-O-CH₂ -CH₃
34.4-CH₂ -COO-
31.9-(CH₂ )-
29.6-(CH₂ )-
29.5-(CH₂ )-
29.3-(CH₂ )-
29.2-(CH₂ )-
25.0-CH₂ -CH₂-COO-
22.7-CH₂ -CH₃ (long chain)
14.3-O-CH₂-CH₃
14.1-CH₃ (long chain)
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[2]

Wavenumber (cm⁻¹)IntensityAssignment
2925, 2854StrongC-H stretching (alkane)
1740StrongC=O stretching (ester)
1465MediumC-H bending (alkane)
1178StrongC-O stretching (ester)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns for a fatty acid ethyl ester.[2]

m/zRelative IntensityAssignment
242Low[M]⁺ (Molecular ion)
197Medium[M - OCH₂CH₃]⁺
101High[CH₃(CH₂)₄CO]⁺ (McLafferty rearrangement)
88Very High[CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty rearrangement)
73High[COOCH₂CH₃]⁺

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from tridecanoic acid and ethanol (B145695) using an acid catalyst.[3][4][5]

Materials:

  • Tridecanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve tridecanoic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield crude this compound.

  • For higher purity, the product can be purified by vacuum distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is suitable for the qualitative and quantitative analysis of this compound.[6][7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for fatty acid methyl/ethyl ester analysis (e.g., HP-5MS, DB-5ms).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[8][9]

Instrumentation:

  • HPLC system with a UV or evaporative light scattering detector (ELSD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

HPLC Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm (for low concentrations) or ELSD.

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants Tridecanoic Acid + Ethanol + H₂SO₄ Reflux Reflux (2-4h) Reactants->Reflux Evaporation1 Rotary Evaporation (remove excess ethanol) Reflux->Evaporation1 Extraction Liquid-Liquid Extraction (Diethyl Ether/Water) Evaporation1->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Drying Dry with Na₂SO₄ Wash->Drying Evaporation2 Rotary Evaporation (remove diethyl ether) Drying->Evaporation2 Distillation Vacuum Distillation Evaporation2->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

Analytical_Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS GCMS GC-MS Sample->GCMS HPLC HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment GCMS->Purity HPLC->Purity

Caption: Workflow for the analytical characterization of this compound.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [C₁₅H₃₀O₂]⁺˙ (m/z = 242) frag1 [M - OCH₂CH₃]⁺ (m/z = 197) M->frag1 - OCH₂CH₃ frag2 [CH₂=C(OH)OCH₂CH₃]⁺˙ (m/z = 88) McLafferty Rearrangement M->frag2 McLafferty frag3 [COOCH₂CH₃]⁺ (m/z = 73) M->frag3 - C₁₂H₂₅ frag4 [CH₃(CH₂)₄CO]⁺ (m/z = 101) M->frag4 α-cleavage

Caption: Key fragmentation pathways of this compound in EI-MS.

References

An In-depth Technical Guide on the Core Biological Activity of Tridecanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoic acid ethyl ester is a fatty acid ester that has been identified as a component in various natural extracts and is recognized as a biochemical reagent for life science research.[1][2] While comprehensive research specifically on the ethyl ester is limited, significant insights into its biological activity can be drawn from studies on its close analog, tridecanoic acid methyl ester. This technical guide synthesizes the available information, focusing on the antibacterial properties and proposed mechanisms of action, with the logical inference that tridecanoic acid ethyl ester exhibits similar activities. The primary focus of this document is the anti-enteric efficacy, which suggests its potential in addressing gastrointestinal pathogens.

Antibacterial Activity

The antibacterial potential of tridecanoic acid esters has been evaluated against a range of enteropathogenic Gram-positive and Gram-negative bacteria. The methyl ester analog has demonstrated broad-spectrum antibacterial activity.[1] This activity is characterized by the disruption of cellular integrity and a bactericidal effect.[1]

Quantitative Data on Antibacterial Efficacy (Tridecanoic Acid Methyl Ester)

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for tridecanoic acid methyl ester against various gastrointestinal microflora. These values provide a quantitative measure of the compound's antibacterial potency.[1] It is important to note that while these values are for the methyl ester, they serve as a strong reference for the expected activity of the ethyl ester.

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
Enterococcus faecalis MCC 2041 TGram-positive375750
Salmonella enterica serovar Typhimurium MTCC 98Gram-negative375750
Bacillus cereus MTCC 1272Gram-positive>1375>1375
Escherichia coli MTCC 571Gram-negativeNot specifiedNot specified
Staphylococcus aureus MTCC 96Gram-positiveNot specifiedNot specified
Streptococcus mutans MTCC 497Gram-positiveNot specifiedNot specified

Mechanism of Action

The proposed mechanism of action for the antibacterial effects of tridecanoic acid esters is multifaceted, involving both physical disruption of the bacterial cell and inhibition of essential intracellular enzymes.

  • Disruption of Cellular Morphology : Scanning electron microscopy (SEM) studies on bacteria treated with tridecanoic acid methyl ester have shown significant damage to the cell envelope, leading to rupturing and autolysis.[1][3] This suggests that the ester interacts with the bacterial membrane, compromising its integrity and leading to cell death.[1]

  • Inhibition of DNA Gyrase B : In silico molecular docking studies have indicated a strong binding affinity of tridecanoic acid methyl ester to the B subunit of Escherichia coli DNA gyrase (GyrB).[3][4] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibacterial agents.[5][6] By binding to GyrB, the ester is thought to induce conformational changes that inhibit the enzyme's function, leading to a halt in critical cellular processes and ultimately, cell death.[3][4]

Signaling Pathway for DNA Gyrase Inhibition

The following diagram illustrates the proposed pathway of DNA gyrase inhibition by tridecanoic acid ester, leading to bacterial cell death.

DNA_Gyrase_Inhibition Proposed Mechanism of DNA Gyrase Inhibition cluster_cell Bacterial Cell TAE Tridecanoic Acid Ethyl Ester Membrane Cell Membrane Disruption TAE->Membrane Direct Interaction DNA_Gyrase DNA Gyrase (GyrA/GyrB) TAE->DNA_Gyrase Inhibition of GyrB Subunit Cell_Death Cell Death Membrane->Cell_Death Loss of Integrity DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Activity Replication DNA Replication & Transcription Blocked DNA_Gyrase->Replication Inhibition leads to Replication->Cell_Death Process Failure

Caption: Proposed mechanism of antibacterial action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of tridecanoic acid ethyl ester, based on established protocols for fatty acid esters.[1]

Synthesis of Tridecanoic Acid Ethyl Ester

  • Principle : Acid-catalyzed esterification (Fischer esterification) of tridecanoic acid with ethanol (B145695).

  • Materials : Tridecanoic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure :

    • Dissolve tridecanoic acid in an excess of absolute ethanol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

    • Reflux the mixture for 2-4 hours.

    • After cooling, transfer the mixture to a separatory funnel and add diethyl ether to extract the ester.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude tridecanoic acid ethyl ester.

    • Purify the product using column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

  • Principle : The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, tridecanoic acid ethyl ester stock solution, positive control (e.g., ciprofloxacin), negative control (solvent).

  • Procedure :

    • Prepare a series of twofold dilutions of tridecanoic acid ethyl ester in MHB in a 96-well plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in MHB.

    • Add the bacterial suspension to each well containing the test compound, as well as to positive and negative control wells.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for Antibacterial Assessment

The following diagram outlines the typical workflow for evaluating the antibacterial properties of a compound like tridecanoic acid ethyl ester.

Antibacterial_Workflow Workflow for Antibacterial Activity Assessment Compound Tridecanoic Acid Ethyl Ester Synthesis Purification Purification & Characterization Compound->Purification MIC_Assay MIC Determination (Broth Microdilution) Purification->MIC_Assay MBC_Assay MBC Determination (Plating from MIC) MIC_Assay->MBC_Assay Mechanism_Study Mechanism of Action Studies MBC_Assay->Mechanism_Study SEM SEM (Cell Morphology) Mechanism_Study->SEM Docking Molecular Docking (e.g., DNA Gyrase) Mechanism_Study->Docking Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis

Caption: A typical experimental workflow.

Tridecanoic acid ethyl ester is a compound with strong potential as an antibacterial agent, particularly against enteric pathogens. While direct research on the ethyl ester is still emerging, the comprehensive data available for its methyl analog provides a solid foundation for understanding its biological activity. The dual mechanism of disrupting the bacterial cell membrane and inhibiting the essential enzyme DNA gyrase B suggests a robust antibacterial profile. Further in-depth studies are warranted to fully elucidate the specific quantitative efficacy (such as IC50 values) and to explore the potential therapeutic applications of tridecanoic acid ethyl ester in combating bacterial infections.

References

Ethyl Tridecanoate: A Technical Guide to Solubility and Solvent Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and solvent compatibility of Ethyl Tridecanoate (B1259635). The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Ethyl tridecanoate, a fatty acid ester, is recognized for its hydrophobic nature, stemming from its long carbon chain. This characteristic dictates its solubility profile, making it a versatile compound in various applications, including its use as a biochemical reagent.[1][2][3]

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems. The following tables summarize the available quantitative data to facilitate easy comparison.

Solvent SystemTemperature (°C)SolubilityCitation
Water250.116 mg/L (estimated)[4]
Dimethyl Sulfoxide (DMSO)Not Specified50 mg/mL (requires ultrasonic agitation)[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 5 mg/mL[3]
10% DMSO, 90% Corn OilNot Specified≥ 5 mg/mL[3]

Physicochemical Properties

A summary of key physicochemical properties of this compound is provided below.

PropertyValueCitation
Molecular Formula C15H30O2[4]
Molecular Weight 242.40 g/mol [3]
Appearance Colorless to pale yellow liquid[1][3]
Density 0.853 g/mL at 25 °C[5]
Boiling Point 293.1°C at 760 mmHg[5]
Refractive Index 1.434 at 20°C[6]

Solvent Compatibility Overview

This compound's long hydrocarbon chain renders it soluble in organic solvents while having limited solubility in water.[1][4][7] It is described as being soluble in alcohol.[4] The miscibility of this compound generally follows the principle of "like dissolves like," where it is more soluble in nonpolar organic solvents and less soluble in polar solvents. The following diagram illustrates the logical relationship of its compatibility with different solvent classes.

G cluster_solubility This compound Solubility cluster_solvents Solvent Classes Ethyl_Tridecanoate This compound High_Solubility High Compatibility (Soluble) Ethyl_Tridecanoate->High_Solubility Moderate_Solubility Moderate Compatibility (Co-solvent Systems) Ethyl_Tridecanoate->Moderate_Solubility Low_Solubility Low Compatibility (Insoluble/Sparingly Soluble) Ethyl_Tridecanoate->Low_Solubility Organic_Solvents Nonpolar Organic Solvents (e.g., Hexane, Toluene) High_Solubility->Organic_Solvents Polar_Aprotic_Solvents Polar Aprotic Solvents (e.g., DMSO, Acetone) High_Solubility->Polar_Aprotic_Solvents Polar_Protic_Solvents Polar Protic Solvents (e.g., Ethanol, Methanol) Moderate_Solubility->Polar_Protic_Solvents Aqueous_Solutions Aqueous Solutions (e.g., Water, Saline) Low_Solubility->Aqueous_Solutions

Caption: Logical flow of this compound's solvent compatibility.

Experimental Protocols

Detailed methodologies for the preparation of this compound solutions, particularly for in vitro and in vivo studies, are crucial for reproducibility.

Protocol 1: In Vitro Formulation

This protocol is designed for preparing a stock solution for in vitro assays.

Objective: To achieve a clear solution of this compound at a concentration of at least 5 mg/mL.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline solution

Procedure:

  • To prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline solution, add the solvents sequentially.

  • Ensure each solvent is fully incorporated before adding the next.

  • The resulting mixture should be a clear solution with a solubility of ≥ 5 mg/mL.[3]

  • If precipitation or phase separation is observed, gentle heating and/or sonication can be employed to aid in dissolution.[3] For hygroscopic DMSO, it is recommended to use a newly opened container to ensure maximal solubility.[3]

Protocol 2: In Vivo Formulation

This protocol details the preparation of a solution suitable for in vivo studies.

Objective: To formulate a solution of this compound at a concentration of at least 5 mg/mL for administration.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Prepare a solution with 10% DMSO and 90% Corn Oil.

  • The solvents should be added one by one, ensuring thorough mixing.

  • This method yields a clear solution with a solubility of ≥ 5 mg/mL.[3]

General Solubility Determination Protocol

A general method for determining the solubility of a compound through visual observation is outlined below. This can be adapted for this compound in various organic solvents.

Objective: To determine the approximate solubility of a compound in a given solvent at room temperature.

Materials:

  • Compound of interest (e.g., this compound)

  • Solvent of interest (e.g., ethanol, acetone)

  • Stock solution of the compound in a highly soluble solvent (e.g., acetone (B3395972) or isopropanol) at a known concentration (e.g., 20,000 µg/mL).

Procedure:

  • High-Level Solubility Range: To a fixed volume of the stock solution (e.g., 0.5 mL), add sequential volumes of the solvent of interest (e.g., in 5 mL increments) until all solid material is visually dissolved.

  • Low-Level Solubility Range: To a fixed volume of the solvent of interest (e.g., 10 mL), add sequential small volumes of the stock solution (e.g., in 1 µL to 100 µL increments) until the first sign of persistent cloudiness or crystal formation is observed.

This technical guide provides a foundational understanding of the solubility and solvent compatibility of this compound. For specific applications, it is recommended to perform solubility testing to confirm these properties under the exact experimental conditions.

References

Spectroscopic data for Ethyl tridecanoate (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl tridecanoate (B1259635) (C15H30O2), a fatty acid ethyl ester. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables and outlines generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for Ethyl tridecanoate.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.12Quartet2H-O-CH₂ -CH₃
2.28Triplet2H-CH₂ -COO-
1.62Quintet2H-CH₂ -CH₂-COO-
1.25Multiplet18H-(CH₂)₉-
0.88Triplet3H-CH₃
1.25Triplet3H-O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (ppm)Assignment
173.9C =O
60.1-O-C H₂-CH₃
34.4-C H₂-COO-
31.9-(C H₂)n-
29.6-(C H₂)n-
29.4-(C H₂)n-
29.3-(C H₂)n-
29.2-(C H₂)n-
25.0-C H₂-CH₂-COO-
22.7-C H₂-CH₃ (alkyl chain)
14.3-O-CH₂-C H₃
14.1-C H₃ (alkyl chain)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3. Esters are known to exhibit a strong carbonyl (C=O) stretching vibration and two C-O stretching bands.[2][3]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2925StrongC-H stretch (alkane)
2854StrongC-H stretch (alkane)
1742StrongC=O stretch (ester)
1465MediumC-H bend (alkane)
1377MediumC-H bend (alkane)
1175StrongC-O stretch (ester)
1035StrongC-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
242.215[M]⁺ (Molecular Ion)
197.110[M - OCH₂CH₃]⁺
155.125[CH₃(CH₂)₁₀CO]⁺
101.1100[CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty rearrangement)
88.180[CH₂=C(OH)OC₂H₅]⁺ fragment
73.140[COOCH₂CH₃]⁺
43.155[C₃H₇]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Varian A-60 or a Bruker instrument.[4] For ¹H NMR, the spectral width is set to encompass all proton signals, and a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy: Infrared spectra can be obtained using various techniques. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a common method. A small drop of the neat liquid is placed on the ATR crystal (e.g., DuraSamplIR II) of an FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR, and the spectrum is recorded.[4][5] Alternatively, the sample can be analyzed as a thin film between KBr plates.[4] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI).[6][7] The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Final Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Confirmation Confirmed Structure & Purity of this compound Structure->Confirmation Purity->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes & Protocols for the Use of Ethyl Tridecanoate as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative gas chromatography (GC), the use of an internal standard (IS) is a critical technique for improving the accuracy and precision of the analysis. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples before analysis. By comparing the peak area of the analyte to the peak area of the internal standard, variations arising from sample preparation, injection volume, and instrument drift can be effectively compensated for.[1]

Ethyl tridecanoate (B1259635) (C₁₅H₃₀O₂, MW: 242.40 g/mol ) is an excellent candidate for use as an internal standard in the analysis of a variety of compounds, particularly fatty acid esters and other volatile or semi-volatile organic molecules. Its utility is derived from several key properties:

  • Non-endogenous Nature: Tridecanoic acid, the parent acid of ethyl tridecanoate, is an odd-chain fatty acid, which is uncommon in most biological and industrial samples. This minimizes the risk of interference from endogenous components in the sample matrix.

  • Chemical Similarity: As a fatty acid ethyl ester, it behaves similarly to other esters during extraction, derivatization (if required for the analytes), and chromatographic analysis. This ensures that it experiences similar losses during sample preparation and has a comparable response in the detector.

  • Chromatographic Resolution: this compound typically elutes in a region of the chromatogram that is free from interfering peaks from common analytes, allowing for accurate integration of its peak.

  • Stability: It is a stable compound that does not degrade during sample preparation or analysis.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-based quantitative analysis.

Principle of the Internal Standard Method

The fundamental principle of the internal standard method is based on the ratio of the analyte's response to the internal standard's response. This ratio is then used to determine the concentration of the analyte in the sample. The response factor (RF) of the analyte relative to the internal standard is first determined from the analysis of a standard solution containing known concentrations of both the analyte and the internal standard.

The relationship can be expressed as:

(Area_analyte / Concentration_analyte) = RF * (Area_IS / Concentration_IS)

Once the RF is known, the concentration of the analyte in an unknown sample can be calculated using the following formula:

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

A calibration curve is typically generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This approach ensures high accuracy and precision in the quantification.

G Principle of Internal Standard in GC cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification Sample Unknown Sample IS_Addition Add Known Amount of This compound (IS) Sample->IS_Addition Standard Calibration Standard Standard->IS_Addition GC_Injection Inject into GC System IS_Addition->GC_Injection Chromatogram Generate Chromatogram (Analyte & IS Peaks) GC_Injection->Chromatogram Peak_Integration Integrate Peak Areas (Analyte & IS) Chromatogram->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte Area / IS Area) Peak_Integration->Ratio_Calculation Calibration_Curve Plot Area Ratio vs. Concentration (from Standards) Ratio_Calculation->Calibration_Curve for Standards Quantification Determine Analyte Concentration in Sample from Calibration Curve Ratio_Calculation->Quantification for Samples Calibration_Curve->Quantification

Figure 1: Logical relationship of the internal standard method in gas chromatography.

Experimental Protocols

The following protocols provide a detailed methodology for using this compound as an internal standard for the quantification of fatty acid ethyl esters (FAEEs) in a biological matrix. These can be adapted for other analytes and matrices.

Materials and Reagents
  • This compound (≥99% purity)

  • Analytes of interest (e.g., other fatty acid ethyl esters)

  • Hexane (B92381) (GC grade)

  • Methanol (GC grade)

  • Chloroform (GC grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined septa

Preparation of Standard and Sample Solutions

a) Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of pure this compound.

  • Transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Dissolve the standard in hexane and fill the flask to the mark.

  • Mix thoroughly to ensure homogeneity.

  • Store the stock solution at -20°C in an amber glass vial.

b) Internal Standard (IS) Working Solution (50 µg/mL)

  • Pipette 500 µL of the 1 mg/mL IS stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with hexane and mix thoroughly.

  • This working solution will be used to spike all samples, standards, and blanks.

c) Analyte Stock Solution (1 mg/mL)

  • Prepare a stock solution of the analyte(s) of interest at a concentration of 1 mg/mL in hexane, following the same procedure as for the IS stock solution.

d) Calibration Standards

  • Prepare a series of calibration standards by making serial dilutions of the analyte stock solution in hexane. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • For each calibration level, pipette a fixed volume of the IS working solution (e.g., 100 µL of 50 µg/mL IS solution into a 1 mL final volume) to achieve a constant IS concentration in all standards.

  • Adjust the final volume with hexane.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general example for a liquid biological sample (e.g., plasma).

  • Pipette 500 µL of the sample into a glass centrifuge tube.

  • Add a precise volume of the IS working solution (e.g., 50 µL of 50 µg/mL this compound).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic (chloroform) layer containing the lipids and FAEEs using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a known volume of hexane (e.g., 100 µL).

  • Transfer the reconstituted sample to a GC vial for analysis.

G Experimental Workflow using this compound as IS cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Quantification A Prepare IS & Analyte Stock Solutions B Prepare Calibration Standards A->B I GC-MS/FID Analysis B->I C Aliquot Sample D Spike with this compound (IS) C->D E Liquid-Liquid Extraction (e.g., Chloroform/Methanol) D->E F Phase Separation (Centrifugation) E->F G Collect & Dry Organic Layer F->G H Reconstitute in Hexane G->H H->I J Generate Calibration Curve I->J K Quantify Analytes in Samples J->K

Figure 2: General experimental workflow for quantitative analysis using this compound as an internal standard.

Gas Chromatography (GC) and Mass Spectrometry (MS) / Flame Ionization Detection (FID) Parameters

The following are typical GC parameters that should be optimized for your specific instrument and application.

ParameterGC-FID ConditionGC-MS Condition
GC System Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent non-polar columnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent non-polar column
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/minHelium, constant flow at 1.2 mL/min
Injection Mode Split (e.g., 50:1) or SplitlessSplit (e.g., 50:1) or Splitless
Injection Volume 1 µL1 µL
Inlet Temperature 250 °C250 °C
Oven Program Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold for 5 min.Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold for 5 min.
Detector FIDMass Spectrometer
Detector Temperature 300 °CTransfer Line: 280 °C
FID Gas Flows H₂: 30 mL/min, Air: 400 mL/min, Makeup (N₂): 25 mL/minN/A
MS Ion Source Temp. N/A230 °C
MS Quadrupole Temp. N/A150 °C
Ionization Mode N/AElectron Ionization (EI) at 70 eV
Acquisition Mode N/AFull Scan (m/z 50-550) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.

Chromatographic and Spectral Information for this compound:

  • Retention Index: The Kovats retention index for this compound on a standard non-polar column (e.g., DB-1, SE-30) is approximately 1676-1681.[2][3] This information is useful for predicting its elution time relative to other compounds.

  • Mass Spectrum: In EI-MS, this compound will fragment to produce characteristic ions. The molecular ion (M⁺) is at m/z 242. Key fragment ions useful for SIM mode include m/z 88 (from McLafferty rearrangement, characteristic for ethyl esters), m/z 101, and m/z 73.

Data Presentation and Method Validation

A validated analytical method ensures that the results are reliable. The following tables present representative data for a method validation using this compound as an internal standard.

Note: The following data is representative of a typical validated GC method for FAEEs and is provided for illustrative purposes. Actual results may vary based on the specific application and laboratory conditions.

Table 1: Linearity of Calibration Curve

Analyte (FAEE)Concentration Range (µg/mL)Correlation Coefficient (r²)
Ethyl Myristate1 - 100> 0.998
Ethyl Palmitate1 - 100> 0.999
Ethyl Oleate1 - 100> 0.998
Ethyl Stearate1 - 100> 0.999

Table 2: Precision and Accuracy

AnalyteSpiked Conc. (µg/mL)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy (Recovery %)
Ethyl Palmitate5< 5%< 7%95 - 105%
Ethyl Palmitate50< 3%< 5%98 - 102%
Ethyl Oleate5< 6%< 8%94 - 106%
Ethyl Oleate50< 4%< 6%97 - 103%

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Ethyl Palmitate0.20.7
Ethyl Oleate0.31.0

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of fatty acid ethyl esters and other similar compounds by gas chromatography. Its chemical properties ensure that it can effectively correct for variations during sample preparation and analysis, leading to improved data quality. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement and validate a robust quantitative GC method using this compound as an internal standard.

References

Application Notes: Quantification of Fatty Acids in Biological Matrices Using Ethyl Tridecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of fatty acids in biological samples is essential for research in numerous fields, including metabolic disease, nutrition, and drug development. Gas chromatography (GC) is a powerful technique for separating and quantifying fatty acids, which are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[1][2] The precision and reliability of this quantification are greatly enhanced by the use of an internal standard (IS).[3] Ethyl tridecanoate (B1259635), the ethyl ester of a 13-carbon saturated fatty acid (C13:0), is an excellent choice for an internal standard. Its utility is based on its chemical similarity to other fatty acid esters and the fact that odd-chain fatty acids are not commonly found in high abundance in most biological systems, minimizing the risk of interference from endogenous lipids.[4][5]

This document provides a detailed protocol for the quantification of fatty acids in biological samples such as plasma, serum, tissues, or cell cultures, using ethyl tridecanoate as the internal standard. The methodology covers lipid extraction, derivatization to FAMEs, and analysis by Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow Diagram

The overall workflow for fatty acid quantification is depicted below. This process involves sample preparation with the addition of an internal standard, extraction of total lipids, conversion of fatty acids to FAMEs, and subsequent analysis by GC.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization to FAMEs cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Ethyl Tridecanoate (IS) Sample->Spike Homogenize Homogenize in Chloroform:Methanol (B129727) Spike->Homogenize PhaseSep Induce Phase Separation (e.g., with NaCl solution) Homogenize->PhaseSep Collect Collect Organic Phase PhaseSep->Collect Dry Dry Under Nitrogen Collect->Dry Methylate Acid-Catalyzed Methylation (e.g., BF3 in Methanol) Dry->Methylate ExtractFAMEs Extract FAMEs with Hexane (B92381) Methylate->ExtractFAMEs GC_Analysis GC-FID or GC-MS Analysis ExtractFAMEs->GC_Analysis Quantify Quantification GC_Analysis->Quantify

Caption: Experimental workflow for fatty acid quantification.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the quantification of fatty acids.

Protocol 1: Preparation of Internal Standard and Calibration Standards

Accurate quantification relies on the precise preparation of the internal standard and a calibration curve.

1.1. Internal Standard Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound.

  • Procedure:

    • Accurately weigh approximately 10 mg of pure this compound.

    • Dissolve it in a known volume of hexane (e.g., 10 mL in a volumetric flask) to create a stock solution of a known concentration (e.g., 1 mg/mL).

    • Store the stock solution at -20°C in a tightly sealed vial.

1.2. Calibration Standards

  • Objective: To prepare a series of standards with known concentrations of various fatty acid methyl esters and a constant concentration of the internal standard.

  • Procedure:

    • Prepare a mixed stock solution of FAME standards (e.g., a commercially available FAME mix) of known concentration in hexane.

    • Create a series of dilutions from the mixed FAME stock solution.

    • Spike each dilution with a fixed amount of the this compound internal standard working solution.

    • These calibration standards will be used to generate a standard curve for each fatty acid to be quantified.

Protocol 2: Lipid Extraction from Biological Samples

This protocol is based on a modified Folch method for total lipid extraction.[6]

2.1. Materials

  • Biological sample (e.g., 100 µL plasma, 10-50 mg tissue)

  • This compound internal standard working solution

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

2.2. Procedure

  • Place the biological sample into a glass centrifuge tube. For tissue, add the appropriate volume of homogenization solvent and homogenize on ice.

  • Add a known amount of the this compound internal standard to the sample.

  • Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample.[6]

  • Vortex the mixture vigorously for 2 minutes to ensure complete extraction of lipids.

  • Add 0.2 volumes of 0.9% NaCl solution to the tube to induce phase separation.[6]

  • Vortex for an additional 30 seconds.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the layers.[4]

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette and transfer it to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.

Protocol 3: Derivatization of Fatty Acids to FAMEs

Fatty acids are converted to their corresponding methyl esters for GC analysis. Acid-catalyzed transesterification is a common method.[1][3]

3.1. Materials

  • Dried lipid extract

  • Boron trifluoride in methanol (14% BF₃-MeOH) or 2% H₂SO₄ in methanol

  • Hexane

  • Saturated sodium bicarbonate (NaHCO₃) solution or water

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

3.2. Procedure

  • To the dried lipid extract, add 2 mL of 14% BF₃-MeOH.[3]

  • Cap the tube tightly and heat at 100°C for 5-10 minutes.[3]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution or water to stop the reaction.[6]

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.[6]

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.

Protocol 4: GC Analysis

The FAMEs are separated and detected using a gas chromatograph. The following are typical parameters for GC-FID or GC-MS analysis.

4.1. Instrumentation and Columns

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A polar capillary column, such as a BPX-70 or a CP-Sil 88, is recommended for FAME analysis.[7][8] Typical dimensions are 30-100 m length, 0.25 mm internal diameter, and 0.2 µm film thickness.[8][9]

4.2. Data Presentation: Typical GC Parameters

ParameterTypical Setting
Injection Volume 1 µL
Injector Temperature 250 - 260°C[8][10]
Split Ratio 30:1 to 100:1[7][8]
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min[8][11]
Oven Program Initial temp 100°C, ramp at 10°C/min to 160°C, then 3°C/min to 220°C, hold for 5 min.[8]
Detector Temperature 280 - 300°C (FID)[7][8]

Note: The oven temperature program should be optimized based on the specific column and the fatty acids of interest to achieve the best separation.[12]

Quantification

The quantification of each fatty acid is based on the ratio of its peak area to the peak area of the internal standard (this compound).

5.1. Logical Relationship for Quantification

quantification_logic cluster_calibration Calibration Curve Generation cluster_sample Sample Analysis cluster_quantification Quantification Cal_Standards Analyze Calibration Standards Peak_Areas_Cal Measure Peak Areas (Analyte and IS) Cal_Standards->Peak_Areas_Cal Area_Ratio_Cal Calculate Area Ratio (Area_Analyte / Area_IS) Peak_Areas_Cal->Area_Ratio_Cal Plot_Curve Plot Area Ratio vs. Concentration Ratio Area_Ratio_Cal->Plot_Curve Conc_Ratio Calculate Concentration Ratio (Conc_Analyte / Conc_IS) Conc_Ratio->Plot_Curve Lin_Reg Perform Linear Regression (y = mx + c) Plot_Curve->Lin_Reg Use_Curve Use Calibration Curve to Determine Conc. Ratio Lin_Reg->Use_Curve Sample_Analysis Analyze Unknown Sample Peak_Areas_Sample Measure Peak Areas (Analyte and IS) Sample_Analysis->Peak_Areas_Sample Area_Ratio_Sample Calculate Area Ratio (Area_Analyte / Area_IS) Peak_Areas_Sample->Area_Ratio_Sample Area_Ratio_Sample->Use_Curve Calc_Conc Calculate Analyte Concentration Use_Curve->Calc_Conc

Caption: Logic for fatty acid quantification using an internal standard.

5.2. Calculation

  • Response Factor (RF): From the analysis of the calibration standards, calculate the response factor for each fatty acid relative to the internal standard.

  • Concentration Calculation: The concentration of each fatty acid in the unknown sample is calculated using the following formula:

    Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / RF)

Summary of Quantitative Data

The following table summarizes the key quantitative aspects of this protocol.

ComponentAmount/VolumeNotes
Sample Size 100 µL (liquid) or 10-50 mg (tissue)Adjust based on expected lipid content.
Internal Standard Known amount (e.g., 10 µg)Added at the beginning of sample prep.
Extraction Solvent 20x the sample volumeChloroform:Methanol (2:1, v/v).[6]
Phase Separation 0.2x the solvent volume0.9% NaCl solution.[6]
Derivatization Reagent 2 mL14% BF₃-Methanol.[3]
FAME Extraction Solvent 1 mLHexane.[6]
GC Injection Volume 1 µL

These protocols provide a robust framework for the accurate and reproducible quantification of fatty acids in a variety of biological matrices. Researchers should perform method validation to ensure the performance characteristics (e.g., linearity, accuracy, precision) are suitable for their specific application.[3]

References

Application Note: Analysis of Ethyl Tridecanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of Ethyl tridecanoate (B1259635) using Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl tridecanoate (C15H30O2), the ethyl ester of tridecanoic acid, is a fatty acid ethyl ester (FAEE) that can be analyzed efficiently by GC-MS due to its volatility. This document details the necessary steps for sample preparation, outlines the instrumental parameters for GC-MS analysis, and presents the expected mass spectrometric fragmentation pattern for accurate identification. The provided methodologies are intended to serve as a robust starting point for researchers and professionals engaged in the analysis of fatty acid esters.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique that combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This combination makes it an ideal method for the identification and quantification of volatile and semi-volatile organic compounds. Fatty acid ethyl esters (FAEEs), such as this compound, are amenable to GC-MS analysis. This compound has a molecular weight of 242.40 g/mol . This application note outlines a detailed procedure for the analysis of this compound, which can be adapted for the analysis of other FAEEs in various sample matrices.

Experimental Protocols

Standard and Sample Preparation

Proper preparation of standards and samples is critical for accurate and reproducible GC-MS analysis.

Materials:

  • This compound standard

  • High-purity volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate)

  • Volumetric flasks

  • Micropipettes

  • Autosampler vials with inserts

  • Vortex mixer

  • Centrifuge

Standard Preparation Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard. Transfer the standard to a 10 mL volumetric flask. Dissolve the standard completely in the chosen solvent (e.g., hexane). Fill the flask to the 10 mL mark with the solvent and mix thoroughly by inversion.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with the same solvent. Recommended concentrations for a calibration curve may range from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol:

The appropriate sample preparation method will depend on the sample matrix. The following is a general guideline for liquid and solid samples.

  • Liquid Samples: Dilute the liquid sample with a suitable volatile organic solvent to bring the concentration of this compound into the calibrated range.

  • Solid Samples: Accurately weigh a portion of the homogenized solid sample. Extract the this compound from the solid matrix using a suitable organic solvent. Sonication or vortexing can enhance extraction efficiency.

  • Filtration/Centrifugation: After dilution or extraction, ensure the sample is free of particulate matter by filtering through a 0.22 µm syringe filter or by centrifuging the sample and transferring the supernatant to a clean vial.

  • Final Preparation: Transfer the final prepared sample into a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are provided as a guideline and may require optimization for specific instruments and analytical goals.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MS or equivalent).

GC-MS Parameters:

ParameterValue
GC Column DB-5ms (or equivalent 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 - 1.2 mL/min
Injection Mode Splitless (for trace analysis) or Split (e.g., 1:50 for higher concentrations)
Injection Volume 1 µL
Inlet Temperature 250 - 300 °C
Oven Program Initial: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data Summary
ParameterValueReference
Compound Name This compound
CAS Number 28267-29-0
Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
Kovats Retention Index (Standard non-polar column) ~1680
Mass Spectrum and Fragmentation

The mass spectrum of this compound obtained by Electron Ionization (EI) shows a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak (M+) at m/z 242 may be observed, though it can be of low intensity.

Key Mass Fragments for this compound:

m/zIon FragmentDescription
88 [CH3CH2OC(OH)=CH2]+McLafferty rearrangement product (base peak)
101 [CH2=C(OH)OC2H5]+
73 [C3H5O2]+
55 [C4H7]+
43 [C3H7]+
29 [C2H5]+Ethyl group

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in a sample to that of a certified reference standard analyzed under identical conditions.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Pure Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (Serial Dilution) Stock->Working Inject Inject 1 µL into GC Working->Inject Sample Obtain Sample (Liquid or Solid) Extract Dilute or Extract Analyte Sample->Extract Clean Filter or Centrifuge Extract->Clean Clean->Inject Separate Separation on GC Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Qual Qualitative Analysis (Retention Time & Mass Spectrum) Detect->Qual Quant Quantitative Analysis (Calibration Curve) Detect->Quant Report Generate Report Qual->Report Quant->Report

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Major EI Fragmentation ET This compound (m/z 242) F88 [M-C10H20]+ m/z 88 (Base Peak) McLafferty Rearrangement ET->F88 - C11H22 F101 m/z 101 ET->F101 F73 m/z 73 ET->F73 F29 [C2H5]+ m/z 29 ET->F29 - C13H25O2

Caption: Simplified fragmentation of this compound in EI-MS.

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Ethyl Tridecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the separation and analysis of Ethyl tridecanoate (B1259635) using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Ethyl tridecanoate (C15H30O2) is the ethyl ester of tridecanoic acid, a saturated fatty acid.[1][2] Its analysis is pertinent in various fields, including food science, metabolomics, and the quality control of pharmaceuticals and cosmetics. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of such compounds.[3] This application note details a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.[4]

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This information is critical for method development and sample handling.

PropertyValueReference
Molecular Formula C15H30O2[1][2][4]
Molecular Weight 242.40 g/mol [4][5]
CAS Number 28267-29-0[1][2][4]
Appearance Liquid[5]
Density 0.853 g/mL at 25 °C[5]
Boiling Point 121-123 °C at 2.2 mmHg[5]
Solubility Soluble in alcohol; sparingly soluble in water.[6]

HPLC Method and Protocol

A reverse-phase HPLC method is recommended for the separation of this compound due to its non-polar nature.[4] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

Experimental Protocol

3.1. Instrumentation and Consumables

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase HPLC column (e.g., Newcrom R1 or equivalent).[4]

  • HPLC-grade acetonitrile (B52724) (MeCN), water, and phosphoric acid.[4][7]

  • Standard of this compound (≥99% purity).[5]

  • Volumetric flasks, pipettes, and autosampler vials.

3.2. Chromatographic Conditions The following parameters provide a starting point and may require optimization for specific instruments and applications.

ParameterRecommended Condition
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
Mobile Phase Acetonitrile (MeCN) and Water with 0.1% Phosphoric Acid
Gradient Isocratic or Gradient (e.g., 85:15 MeCN:Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4][7]

3.3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (preferably the mobile phase). The sample may require filtration through a 0.45 µm syringe filter before injection to remove particulate matter.

Data Presentation

Quantitative analysis involves the creation of a calibration curve from the peak areas of the working standard solutions. The concentration of this compound in a sample is then determined by interpolating its peak area against the calibration curve.

Table of Expected Chromatographic Data

ParameterExpected Value
Analyte This compound
Retention Time (RT) Dependent on specific conditions, but expected to be well-retained.
Peak Area Proportional to concentration.
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G A Sample/Standard Weighing B Dissolution in Solvent (e.g., Acetonitrile) A->B C Serial Dilution (for Standards) B->C D Filtration (0.45 µm) B->D E HPLC Injection C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (210 nm) F->G H Data Acquisition & Processing G->H I Quantification H->I

Caption: Workflow for this compound Analysis by HPLC.

5.2. HPLC System Components

This diagram shows the logical relationship between the core components of the HPLC system used in this method.

HPLC_System Solvent Mobile Phase Reservoir (MeCN/Water/Acid) Pump HPLC Pump (1.0 mL/min) Solvent->Pump Injector Autosampler (10 µL Injection) Pump->Injector Column Column Oven (30°C) C18 Reverse-Phase Column Injector->Column Detector UV Detector (210 nm) Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical Diagram of the HPLC System Components.

References

Application Notes and Protocols: The Role of Ethyl Tridecanoate and its Congeners in Metabolic Disease Biomarker Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome, represent a significant and growing global health challenge. The identification of robust biomarkers is critical for early diagnosis, patient stratification, and the development of novel therapeutic interventions.[1] In this context, odd-chain fatty acids (OCFAs) have emerged as a class of molecules with potential as biomarkers for metabolic health, offering insights into diet, gut microbiome activity, and endogenous metabolic pathways.[1][2]

This document explores the role of tridecanoic acid (C13:0) and its ethyl ester, ethyl tridecanoate (B1259635), in the landscape of metabolic disease biomarker research. While direct studies on ethyl tridecanoate as a biomarker are limited, its underlying fatty acid, tridecanoic acid, is gaining attention. Furthermore, the related methyl ester, mthis compound, plays a crucial role as an internal standard in the analytical methods used to quantify fatty acids in biological samples.[3]

Tridecanoic acid is a saturated odd-chain fatty acid found in trace amounts in human plasma, with its origins largely attributed to microbial metabolism in the gut.[1][2] Unlike even-chain fatty acids, the metabolism of odd-chain fatty acids like tridecanoic acid results in the production of propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle as succinyl-CoA.[2] This anaplerotic pathway, which replenishes TCA cycle intermediates, suggests that OCFAs may have distinct effects on glucose homeostasis and overall metabolic health compared to their even-chain counterparts.[2]

These application notes provide an overview of the current understanding of tridecanoic acid as a potential biomarker, detail the analytical protocols for fatty acid quantification in which mthis compound is a key component, and present the available data in a structured format for researchers.

Data Presentation

Table 1: Comparative Analysis of Tridecanoic Acid (C13:0) as an Emerging Biomarker
Biomarker CategoryBiomarkerPrimary SourceAssociation with Metabolic Disease RiskClinical Utility
Established hs-CRPEndogenous (Inflammatory response)PositivePredictive of cardiovascular risk, but non-specific.[1]
BCAAs (Valine, Leucine, Isoleucine)Dietary ProteinPositiveEarly predictor of Type 2 Diabetes, but influenced by recent diet.[1]
Emerging Odd-Chain Fatty Acids Pentadecanoic acid (C15:0) & Heptadecanoic acid (C17:0)Primarily dairy fat and gut microbiotaInversePotential protective biomarkers against type 2 diabetes and NAFLD.[1][4]
Tridecanoic acid (C13:0) Primarily gut microbiotaUnder investigation; hypothesized to be inverse.Potential biomarker for diet-microbiome interactions and metabolic health.[1][2]

Experimental Protocols

The gold-standard method for the quantification of fatty acids, including tridecanoic acid, from biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS). This requires a multi-step process involving lipid extraction and derivatization to fatty acid methyl esters (FAMEs).[1][3]

Protocol 1: Quantification of Fatty Acids in Human Plasma using GC-MS with Mthis compound as an Internal Standard

1. Objective: To accurately quantify the concentration of various fatty acids, including tridecanoic acid, in human plasma samples.

2. Materials:

  • Biological Sample: Human plasma (e.g., 100 µL) collected in EDTA-containing tubes.[1]

  • Internal Standard (IS) Solution: A known concentration of mthis compound in a suitable solvent like chloroform (B151607) or methanol.[3]

  • Reagents: Chloroform, Methanol, 0.9% NaCl solution, Boron trifluoride-methanol (BF3-methanol) or methanolic HCl.

  • Equipment: Glass centrifuge tubes with PTFE-lined caps, vortex mixer, centrifuge, nitrogen gas evaporator, GC-MS system.[3]

3. Procedure:

  • Step 1: Sample Preparation and Lipid Extraction (Folch Method) [3]

    • To a glass centrifuge tube, add 100 µL of plasma.

    • Spike the sample with a known amount of the mthis compound internal standard solution.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample, ensuring the final solvent volume is approximately 20 times the sample volume.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough lipid extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex again for 30 seconds and then centrifuge to separate the layers.

    • Carefully collect the lower organic layer (containing the lipids) into a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Step 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

    • To the dried lipid extract, add a derivatizing agent such as BF3-methanol or methanolic HCl.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to convert the fatty acids to their methyl esters.

    • After incubation, add water and an organic solvent (e.g., hexane) to extract the FAMEs.

    • Vortex and centrifuge to separate the layers.

    • Collect the upper organic layer containing the FAMEs.

    • Evaporate the solvent to the desired final volume for injection.

  • Step 3: GC-MS Analysis

    • Inject the prepared FAMEs sample into the GC-MS system.

    • The FAMEs are separated based on their boiling points and retention times on the gas chromatography column.

    • The mass spectrometer detects and identifies the individual FAMEs based on their mass-to-charge ratio.

  • Step 4: Quantification [3]

    • Create a calibration curve using standards of known concentrations of the target fatty acids, each containing the same amount of the mthis compound internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of the fatty acids in the biological samples by comparing their peak area ratios to the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Metabolism_and_Analysis cluster_Metabolism Odd-Chain Fatty Acid Metabolism cluster_Workflow GC-MS Analysis Workflow Tridecanoic_Acid Tridecanoic Acid (C13:0) (from Gut Microbiota) Beta_Oxidation β-Oxidation Tridecanoic_Acid->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Anaplerosis Quantification Quantification Sample Biological Sample (e.g., Plasma) Lipid_Extraction Lipid Extraction (Folch Method) Sample->Lipid_Extraction IS Internal Standard (Mthis compound) IS->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS GC_MS->Quantification

Caption: Metabolism of Tridecanoic Acid and its Quantification Workflow.

Logical_Relationship Metabolic_Disease Metabolic Disease (e.g., T2D, NAFLD) OCFAs Odd-Chain Fatty Acids (C13:0, C15:0, C17:0) Biomarker Potential Biomarker for Metabolic Health OCFAs->Biomarker serves as Gut_Microbiota Gut Microbiota Metabolism Gut_Microbiota->OCFAs produces Diet Diet (e.g., Dairy) Diet->OCFAs source of Biomarker->Metabolic_Disease inversely correlated with

Caption: Relationship between OCFAs, Gut Microbiota, and Metabolic Disease.

References

Application of Ethyl Tridecanoate in Food Science and Flavor Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tridecanoate (B1259635) (C₁₅H₃₀O₂) is a fatty acid ethyl ester recognized for its characteristic fruity and waxy aroma. In the realm of food science and flavor analysis, it serves dual purposes: as a contributor to the overall flavor profile of various foods and beverages and as a crucial internal standard for the quantification of other fatty acids and flavor components. Its stability and infrequent natural occurrence in many food matrices make it an ideal candidate for analytical applications requiring high precision and accuracy.

This document provides detailed application notes and experimental protocols for the use of ethyl tridecanoate in food science and flavor analysis, targeting researchers, scientists, and professionals in drug development who may be investigating dietary lipids and their metabolism.

Application as a Flavor Compound

This compound is found as a volatile flavor component in some fermented beverages and fruits. Its sensory characteristics are typically described as fruity, waxy, and sometimes creamy, contributing to the complexity of the food's aroma profile.

Sensory Characteristics
Occurrence

Trace amounts of this compound have been identified in some alcoholic beverages as a product of yeast metabolism during fermentation.

Application as an Internal Standard in Flavor and Fatty Acid Analysis

The primary application of this compound in food analysis is as an internal standard (IS) for gas chromatography-based methods. Its chemical properties, similar to other fatty acid esters, and its low natural abundance in most food samples, make it an excellent choice for accurate quantification.

Rationale for Use as an Internal Standard

An ideal internal standard should possess the following characteristics:

  • Be chemically similar to the analytes of interest.

  • Not be naturally present in the sample.

  • Be chromatographically resolved from other sample components.

  • Be stable throughout the analytical procedure.

This compound meets these criteria for the analysis of a wide range of fatty acids and their esters in complex food matrices such as dairy products, alcoholic beverages, and fats and oils.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. Specific concentrations in food and flavor thresholds are not widely reported in the literature.

PropertyValueReference
Molecular Formula C₁₅H₃₀O₂[1]
Molecular Weight 242.40 g/mol [1]
Appearance Colorless liquid
Boiling Point 293-294 °C at 760 mmHg
Solubility in Water 0.116 mg/L @ 25 °C (estimated)[2]
LogP (octanol/water) 4.861 (estimated)
Odor Description Fruity, waxy

Experimental Protocols

Protocol 1: Quantification of Fatty Acids in Dairy Products using this compound as an Internal Standard

This protocol describes the extraction of lipids from a milk sample, their transesterification to fatty acid methyl esters (FAMEs), and subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS) using this compound as an internal standard.

1. Materials and Reagents:

  • Milk sample

  • This compound (Internal Standard) solution (1 mg/mL in hexane)

  • Hexane (B92381) (HPLC grade)

  • Methanol (anhydrous)

  • Chloroform

  • Sodium methoxide (B1231860) solution (0.5 M in methanol)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC vials (2 mL) with inserts

2. Sample Preparation and Lipid Extraction:

  • To 1 mL of milk in a glass centrifuge tube, add a known amount of this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.

3. Transesterification to FAMEs:

  • To the dried lipid extract, add 2 mL of 0.5 M sodium methoxide in methanol.

  • Cap the tube tightly and heat at 50°C for 10 minutes in a water bath, with occasional vortexing.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a 2 mL GC vial for analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MS or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 10 min

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis:

  • Identify the peaks corresponding to the FAMEs and the this compound internal standard based on their retention times and mass spectra.

  • For quantification, create a calibration curve using standard solutions of the fatty acids of interest with a fixed concentration of the internal standard.

  • Calculate the concentration of each fatty acid in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Milk Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Transesterification Transesterification (Sodium Methoxide) Evaporation->Transesterification Hexane_Extraction Hexane Extraction of FAMEs Transesterification->Hexane_Extraction GC_MS GC-MS Analysis Hexane_Extraction->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Experimental workflow for GC-MS analysis of fatty acids in milk.
Protocol 2: Sensory Evaluation of a Flavor Compound in a Beverage Matrix - Triangle Test

This protocol outlines a triangle test to determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a model beverage.

1. Objective: To determine if a sensory difference exists between a control beverage and a beverage containing a known concentration of this compound.

2. Materials:

  • Model beverage (e.g., neutral-flavored white wine or a sugar-water solution)

  • This compound

  • Identical tasting glasses, coded with random 3-digit numbers

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation booths with controlled lighting and temperature

3. Panelists:

  • A panel of 20-30 untrained or trained assessors. Panelists should be non-smokers and should refrain from eating or drinking (except water) for at least one hour before the test.

4. Sample Preparation:

  • Prepare a control sample (A) of the model beverage.

  • Prepare a test sample (B) by adding a specific concentration of this compound to the model beverage. The concentration should be determined based on preliminary testing or literature values for similar compounds.

  • For each panelist, present three samples in a randomized order. Two samples will be identical (e.g., A, A, B or B, B, A), and one will be different. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which should be balanced across the panelists.

5. Procedure:

  • Instruct each panelist to taste the samples from left to right.

  • Ask the panelist to identify the sample that is different from the other two.

  • Even if the panelist is unsure, a choice must be made (forced choice).

  • Provide water and unsalted crackers for panelists to cleanse their palate between samples.

6. Data Analysis:

  • Count the total number of correct identifications.

  • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05).

  • If the number of correct identifications is above the critical value, it can be concluded that a perceivable sensory difference exists between the control and the test sample.

Sensory_Workflow cluster_setup Test Setup cluster_eval Evaluation cluster_analysis Data Analysis Prep_Samples Prepare Control (A) and Test (B) Samples Randomize Randomize Presentation Order (e.g., AAB, ABA, etc.) Prep_Samples->Randomize Present_Samples Present Three Coded Samples to Panelist Randomize->Present_Samples Taste Panelist Tastes Samples Present_Samples->Taste Identify Panelist Identifies the 'Odd' Sample Taste->Identify Collect_Data Collect Responses Identify->Collect_Data Statistical_Analysis Statistical Analysis (Binomial Test) Collect_Data->Statistical_Analysis Conclusion Draw Conclusion on Perceivable Difference Statistical_Analysis->Conclusion

Caption: Logical workflow for a triangle test in sensory evaluation.

Conclusion

This compound is a valuable compound in food science and flavor analysis. While it can contribute to the flavor profile of certain foods, its most significant application is as an internal standard for the accurate quantification of fatty acids and other flavor components. The detailed protocols provided offer a framework for researchers to utilize this compound in their analytical and sensory evaluation studies. Further research is needed to establish a comprehensive database of its concentration in various foodstuffs and its precise flavor threshold.

References

Application Notes & Protocols: Ethyl Tridecanoate as a Reference Standard in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of environmental analysis, the accurate quantification of organic pollutants is paramount for assessing environmental quality, determining regulatory compliance, and understanding contaminant fate and transport. The use of reference standards is a cornerstone of achieving reliable and reproducible analytical results. Ethyl tridecanoate (B1259635) (C₁₅H₃₀O₂), the ethyl ester of tridecanoic acid, serves as an excellent, albeit not commonly cited, internal and surrogate standard for the analysis of various organic contaminants in environmental matrices. Its utility stems from its chemical properties: it is a fatty acid ester, making it chemically similar to many classes of pollutants, and its odd-numbered carbon chain (13 carbons in the fatty acid moiety) makes its natural occurrence in environmental samples highly unlikely. This minimizes the risk of interference with the target analytes.

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl tridecanoate as a reference standard in environmental analysis, primarily focusing on gas chromatography-mass spectrometry (GC-MS) applications.

Key Applications

This compound is particularly well-suited as a surrogate or internal standard in the analysis of the following classes of environmental contaminants:

  • Fatty Acid Methyl Esters (FAMEs): Used to assess microbial activity and biomass in soil and water.

  • Phthalate Esters: Common plasticizers that are widespread environmental pollutants.

  • Adipates and Sebacates: Used in plastics, lubricants, and cosmetics.

  • Other Long-Chain Ester-Based Pollutants: Including certain pesticides and industrial chemicals.

Principle of Use as a Reference Standard

  • Internal Standard: An internal standard is a known amount of a compound, different from the analyte, that is added to both the calibration standards and the samples. It is used to correct for variations in injection volume, instrument response, and sample preparation. The ratio of the analyte signal to the internal standard signal is used for quantification.

  • Surrogate Standard: A surrogate standard is a compound that is chemically similar to the target analytes but not expected to be present in the environmental sample. It is added to every sample, blank, and standard before extraction and analysis. The recovery of the surrogate is monitored to assess the efficiency of the sample preparation and analytical method for each individual sample.

Data Presentation: Expected Analytical Performance

The following table summarizes the expected quantitative data for the use of this compound as a surrogate standard in the GC-MS analysis of a representative non-polar organic pollutant in water and soil/sediment samples. These values are typical for robust analytical methods and may vary depending on the specific instrumentation and matrix.

ParameterWater MatrixSoil/Sediment Matrix
Typical Spiking Concentration 1.0 - 5.0 µg/L50 - 250 µg/kg
Method Detection Limit (MDL) 0.1 - 0.5 µg/L5 - 25 µg/kg
Limit of Quantification (LOQ) 0.3 - 1.5 µg/L15 - 75 µg/kg
Acceptable Surrogate Recovery 70 - 130%60 - 120%
Relative Standard Deviation (RSD) < 15%< 20%

Experimental Protocols

1. Preparation of this compound Standard Solutions

This protocol describes the preparation of stock and working solutions of this compound.

  • 1.1. Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of high-purity (≥99%) this compound into a 10 mL volumetric flask.

    • Dissolve the compound in a small volume of high-purity hexane (B92381) or ethyl acetate.

    • Bring the flask to volume with the same solvent.

    • Stopper the flask and mix thoroughly by inverting several times.

    • Store the stock solution at 4°C in an amber glass vial with a PTFE-lined cap. This solution is stable for up to one year.

  • 1.2. Surrogate Spiking Solution (10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent (e.g., acetone (B3395972) or methanol (B129727) for aqueous samples, hexane for soil extracts).

    • Mix thoroughly. This working solution should be prepared fresh monthly.

2. Sample Preparation Protocol: Water Samples (e.g., for Phthalate Analysis)

This protocol outlines the liquid-liquid extraction of a 1-liter water sample.

  • Measure 1.0 L of the water sample into a 2 L separatory funnel.

  • Add 1.0 mL of the 10 µg/mL this compound surrogate spiking solution to the sample, resulting in a concentration of 10 µg/L.

  • Add 60 mL of dichloromethane (B109758) (or another suitable extraction solvent) to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer into a flask.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate (B86663).

  • Concentrate the extract to a final volume of 1.0 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL GC vial for analysis.

3. Sample Preparation Protocol: Soil/Sediment Samples

This protocol describes the solvent extraction of a 10-gram soil sample.

  • Weigh 10.0 g of the homogenized soil/sediment sample into a beaker.

  • Add 1.0 mL of the 10 µg/mL this compound surrogate spiking solution directly onto the sample.

  • Mix the sample with 10 g of anhydrous sodium sulfate to create a free-flowing powder.

  • Transfer the mixture to an extraction thimble for Soxhlet extraction or a pressurized fluid extraction cell.

  • Extract the sample with a 1:1 mixture of acetone and hexane for 6-8 hours (Soxhlet) or according to the instrument parameters for pressurized fluid extraction.

  • Concentrate the resulting extract to approximately 5 mL.

  • Perform a solvent exchange to hexane if acetone was used.

  • Concentrate the final extract to 1.0 mL.

  • The extract may require cleanup to remove interferences (e.g., using silica (B1680970) gel or Florisil chromatography).

  • Transfer the cleaned extract to a 2 mL GC vial for analysis.

4. GC-MS Instrumental Analysis Protocol

The following are typical GC-MS parameters for the analysis of semi-volatile organic compounds, including this compound. Optimization may be required for specific instruments and analytes.

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program Initial: 60°C (hold 2 min) Ramp: 10°C/min to 300°C Hold: 10 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-550) or Selected Ion Monitoring (SIM)
SIM Ions for this compound m/z 88 (primary), 101, 157, 242

Mandatory Visualizations

Experimental_Workflow_Water_Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control Sample 1L Water Sample Spike Spike with This compound Surrogate (10 µg/L) Sample->Spike Extract Liquid-Liquid Extraction (Dichloromethane) Spike->Extract Dry Dry Extract (Anhydrous Na2SO4) Extract->Dry Concentrate Concentrate to 1 mL Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing & Quantification GCMS->Data Recovery Assess Surrogate Recovery (70-130%) Data->Recovery Logical_Relationship_Standard_Selection cluster_criteria Selection Criteria for a Surrogate Standard cluster_compound This compound Properties cluster_conclusion Conclusion C1 Chemically Similar to Analytes P1 Fatty Acid Ester C1->P1 C2 Not Present in Samples P2 Odd-Carbon Chain (C13) C2->P2 C3 Behaves Similarly during Prep P3 Amenable to Solvent Extraction C3->P3 C4 Resolvable Chromatographically P4 Unique Retention Time & Mass Spectrum C4->P4 Conclusion Suitable as a Surrogate Standard P1->Conclusion P2->Conclusion P3->Conclusion P4->Conclusion

Application Notes and Protocols: Ethyl Tridecanoate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of ethyl tridecanoate (B1259635) in the development of pharmaceutical formulations. Ethyl tridecanoate, a fatty acid ester, serves as a versatile excipient, primarily used as an oil phase in emulsion-based drug delivery systems and as a penetration enhancer in topical formulations.[1] Its properties make it a suitable candidate for formulating poorly water-soluble drugs, enhancing their solubility, and improving their bioavailability.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for formulation development. The following table summarizes key quantitative data.

PropertyValueReference
Synonyms Tridecanoic acid ethyl ester[1]
CAS Number 28267-29-0[1]
Molecular Formula C15H30O2[1]
Molecular Weight 242.40 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Density 0.860 g/mL[1]
Boiling Point 197 - 199 °C / 60 mmHg[1]
Refractive Index 1.430[1]
Solubility Soluble in DMSO, PEG300, Tween-80, Corn Oil, Dichloromethane, Alcohol. Insoluble in water.[2][3]
Storage Store at 0 - 8 °C[1]

Application Note 1: this compound in Self-Emulsifying Drug Delivery Systems (SEDDS)

Introduction:

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon mild agitation in an aqueous medium, such as gastrointestinal fluids. This compound can be effectively used as the oil phase in SEDDS formulations to enhance the oral bioavailability of poorly water-soluble drugs.

Key Advantages:

  • Enhances the solubility of lipophilic drugs.

  • Improves drug absorption and bioavailability.

  • Protects the drug from enzymatic degradation in the gastrointestinal tract.

Experimental Protocol: Formulation and Characterization of an this compound-Based SEDDS

Objective: To formulate and characterize a SEDDS using this compound as the oil phase for a model hydrophobic drug.

Materials:

  • This compound (Oil Phase)

  • Cremophor® EL (Surfactant)

  • Transcutol® HP (Cosurfactant)

  • Model Hydrophobic Drug (e.g., Fenofibrate)

  • Distilled Water

Methodology:

  • Screening of Excipients:

    • Determine the solubility of the model drug in various oils, surfactants, and cosurfactants.

    • Select this compound as the oil phase based on high drug solubility.

    • Select a surfactant and cosurfactant that exhibit good emulsification properties with this compound.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of this compound, Cremophor® EL, and Transcutol® HP at different weight ratios (e.g., 1:9 to 9:1 for Smix - Surfactant:Cosurfactant).

    • For each Smix ratio, titrate the oil phase with the Smix.

    • Then, titrate the oil-Smix mixture with water and observe for the formation of a clear and stable microemulsion.

    • Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Preparation of the SEDDS Formulation:

    • Based on the phase diagram, select an optimized ratio of oil, surfactant, and cosurfactant.

    • Accurately weigh the required amounts of this compound, Cremophor® EL, and Transcutol® HP.

    • Add the model drug to the mixture and vortex until a clear solution is obtained.

  • Characterization of the SEDDS:

    • Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS formulation with water (1:100) and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.

    • Zeta Potential: Measure the zeta potential of the diluted SEDDS formulation to assess its stability.

    • Emulsification Time: Add the SEDDS formulation to a beaker containing distilled water under gentle agitation and record the time taken to form a clear emulsion.

Illustrative Data:

The following table presents representative data for a hypothetical this compound-based SEDDS formulation.

ParameterIllustrative Value
Optimized Formulation Ratio (Oil:Smix) 30:70
Smix Ratio (Surfactant:Cosurfactant) 2:1
Drug Content 100 mg/g
Mean Droplet Size 150 nm
Polydispersity Index (PDI) 0.25
Zeta Potential -25 mV
Emulsification Time < 1 minute

Workflow Diagram:

SEDDS_Workflow cluster_formulation Formulation cluster_characterization Characterization Screening Excipient Screening PhaseDiagram Phase Diagram Construction Screening->PhaseDiagram Preparation SEDDS Preparation PhaseDiagram->Preparation DropletSize Droplet Size & PDI Preparation->DropletSize ZetaPotential Zeta Potential Preparation->ZetaPotential EmulsificationTime Emulsification Time Preparation->EmulsificationTime

Caption: Workflow for the formulation and characterization of SEDDS.

Application Note 2: this compound as a Penetration Enhancer in Topical Formulations

Introduction:

This compound can function as a penetration enhancer in topical and transdermal drug delivery systems. Its lipophilic nature allows it to interact with the stratum corneum, disrupting the lipid barrier and facilitating the permeation of active pharmaceutical ingredients (APIs) into the deeper layers of the skin.

Mechanism of Action:

This compound is believed to enhance skin penetration by:

  • Fluidizing the intercellular lipids of the stratum corneum.

  • Increasing the partitioning of the drug into the skin.

Experimental Protocol: Evaluation of this compound as a Penetration Enhancer using Franz Diffusion Cells

Objective: To evaluate the in vitro skin permeation enhancement effect of this compound for a model topical drug.

Materials:

  • This compound

  • Model Drug (e.g., Ketoprofen)

  • Ethanol (Solvent)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Excised Human or Animal Skin

  • Franz Diffusion Cells

Methodology:

  • Preparation of Donor Formulations:

    • Prepare a control formulation of the model drug in a suitable vehicle (e.g., ethanol/water).

    • Prepare a test formulation containing the model drug and this compound (e.g., 5% w/v) in the same vehicle.

  • Skin Preparation:

    • Excise full-thickness skin from a suitable source (e.g., rat abdomen).

    • Remove subcutaneous fat and hair.

    • Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Permeation Study:

    • Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 32 ± 0.5 °C.

    • Apply the donor formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh PBS.

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) versus time.

    • Determine the steady-state flux (Jss) and the enhancement ratio (ER).

    • ER = Jss (with enhancer) / Jss (without enhancer)

Illustrative Data:

The following table presents hypothetical data from a skin permeation study.

FormulationSteady-State Flux (Jss) (μg/cm²/h)Enhancement Ratio (ER)
Control (without this compound) 5.21.0
Test (with 5% this compound) 18.73.6

Experimental Setup Diagram:

Franz_Diffusion_Cell cluster_cell Franz Diffusion Cell Donor Donor Compartment (Formulation) Membrane Skin Membrane Donor->Membrane Drug Application Receptor Receptor Compartment (PBS, 32°C) Membrane->Receptor Drug Permeation Sampling Sampling Port Receptor->Sampling Sample Collection

Caption: Schematic of a Franz diffusion cell for skin permeation studies.

Application Note 3: Stability Testing of this compound-Based Formulations

Introduction:

Stability testing is a critical component of pharmaceutical development to ensure that a product maintains its quality, safety, and efficacy throughout its shelf life. For emulsion-based formulations containing this compound, stability testing should assess physical, chemical, and microbiological attributes.

Protocol: Stability Study of an this compound-Based Cream

Objective: To assess the stability of a topical cream formulation containing this compound under accelerated and long-term storage conditions.

Materials:

  • This compound-based cream formulation

  • Stability chambers

Methodology:

  • Sample Preparation and Storage:

    • Package the cream in the proposed final container-closure system.

    • Store the samples under the following conditions as per ICH guidelines:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 2, 3, 6 months

  • Stability-Indicating Parameters to be Monitored:

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical: Assay of the active drug and quantification of any degradation products using a validated stability-indicating HPLC method.

    • Microbiological: Microbial limit testing at the beginning and end of the study.

Illustrative Stability Data (Accelerated Conditions):

Time (Months)AppearancepHViscosity (cP)Assay of API (%)
0 White, homogenous cream6.515000100.2
1 White, homogenous cream6.41495099.8
3 White, homogenous cream6.41490099.5
6 White, homogenous cream6.31480098.9

Logical Relationship Diagram for Stability Assessment:

Stability_Assessment Formulation This compound Formulation Storage Storage Conditions (Long-term & Accelerated) Formulation->Storage Testing Stability Testing at Scheduled Intervals Storage->Testing Physical Physical Tests (Appearance, pH, Viscosity) Testing->Physical Chemical Chemical Tests (Assay, Degradants) Testing->Chemical Microbial Microbiological Tests Testing->Microbial Data Data Analysis & Shelf-life Determination Physical->Data Chemical->Data Microbial->Data

Caption: Logical flow of a pharmaceutical stability study.

Safety Considerations:

This compound is generally considered safe for use in pharmaceutical formulations.[4] However, as with any excipient, it is essential to conduct a thorough safety and toxicological assessment, especially for novel formulations or routes of administration.[5][6][7] The concentration of this compound should be optimized to achieve the desired therapeutic effect while minimizing any potential for skin irritation or other adverse effects.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and should be confirmed by experimental studies for specific formulations. The protocols provided are general guidelines and may require optimization based on the specific drug and formulation characteristics.

References

Application Notes and Protocols: Ethyl Tridecanoate in Biodiesel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethyl tridecanoate (B1259635), a fatty acid ethyl ester (FAEE), and its relevance in the field of biodiesel and biofuel research. This document includes its physicochemical properties, detailed protocols for its synthesis and analysis, and its application as an analytical standard.

Introduction to Ethyl Tridecanoate in Biofuels

This compound (C15H30O2) is the ethyl ester of tridecanoic acid, a saturated fatty acid with a 13-carbon chain. As a fatty acid ethyl ester, it falls under the category of biodiesel. While biodiesel is typically a mixture of various fatty acid esters derived from sources like vegetable oils and animal fats, the study of individual esters like this compound is crucial for understanding the fundamental relationships between fuel composition and its performance and emission characteristics. Due to its odd-numbered carbon chain, this compound is not commonly found in significant quantities in natural feedstocks, which makes it particularly useful as an internal standard for the chromatographic analysis of biodiesel.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior as a fuel component and for designing synthesis and purification processes.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitSource(s)
Molecular Formula C15H30O2-[1]
Molecular Weight 242.40 g/mol [1]
CAS Number 28267-29-0-[1]
Appearance Colorless clear liquid (est.)-[2]
Density 0.853g/mL at 25 °C[3]
Boiling Point 121-123°C at 2 mmHg[3]
Refractive Index 1.434at 20 °C[3]
LogP (Octanol/Water) 4.861-[4]
Water Solubility 0.116mg/L at 25 °C (est.)[2]

Synthesis of this compound

This compound can be synthesized through two primary methods: Fischer esterification of tridecanoic acid and base-catalyzed transesterification of a triglyceride containing tridecanoate moieties.

This method involves the direct reaction of tridecanoic acid with ethanol (B145695) in the presence of an acid catalyst.

Materials:

  • Tridecanoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve tridecanoic acid in an excess of anhydrous ethanol (e.g., 10-20 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the carboxylic acid).

  • Set up the apparatus for reflux. If using a Dean-Stark trap with toluene, fill the trap with toluene before starting the reaction to remove water as it forms and drive the equilibrium towards the product.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If ethanol was used in large excess, remove most of it using a rotary evaporator.

  • Dilute the residue with an organic solvent like diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • For high purity, the product can be purified by fractional distillation under reduced pressure.

This protocol is applicable if starting from a triglyceride source of tridecanoic acid (e.g., synthetic tri-tridecanoin).

Materials:

  • Triglyceride source of tridecanoic acid

  • Anhydrous ethanol

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) as a catalyst

  • Hexane (B92381)

  • Dilute acid solution (e.g., 1% H₂SO₄) for neutralization

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving NaOH or KOH (0.5-1.0% by weight of the oil) in anhydrous ethanol. This reaction is exothermic and should be handled with care.

  • In a round-bottom flask, heat the triglyceride source to the reaction temperature (typically 55-65 °C).

  • Add the sodium ethoxide solution to the heated oil with vigorous stirring. A 6:1 molar ratio of ethanol to oil is commonly used to drive the reaction to completion.

  • Continue the reaction at this temperature for 1-2 hours.

  • After the reaction, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: an upper layer of ethyl esters and a lower layer of glycerol (B35011).

  • Carefully drain the lower glycerol layer.

  • Wash the upper ester layer with a dilute acid solution to neutralize any remaining catalyst, followed by washing with water until the washings are neutral.

  • Dry the ethyl ester layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove any residual ethanol using a rotary evaporator.

  • For high purity, fractional distillation under reduced pressure can be performed.

Application as an Internal Standard in Biodiesel Analysis

Due to its rarity in natural fats and oils, this compound is an excellent internal standard for the quantification of fatty acid ethyl esters (FAEEs) in biodiesel samples by gas chromatography (GC).

Instrumentation and Columns:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • A polar capillary column (e.g., Carbowax or similar) is typically used for the separation of FAEEs.

Sample and Standard Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., hexane or isooctane).

  • For calibration, prepare a series of standards containing known concentrations of the FAEEs of interest and a fixed concentration of the this compound internal standard.

  • To prepare the biodiesel sample for analysis, accurately weigh a known amount of the biodiesel and add a precise amount of the this compound internal standard stock solution. Dilute with the solvent to a final known volume.

GC-FID Conditions (Typical):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min). The final temperature is held for a period to ensure all components elute.

  • Injection Volume: 1 µL

  • Split Ratio: Typically 50:1 or as needed based on sample concentration.

Data Analysis:

  • Identify the peaks corresponding to the different FAEEs and the internal standard based on their retention times, confirmed by running individual standards.

  • Integrate the peak areas of all identified FAEEs and the internal standard.

  • Calculate the response factor for each FAEE relative to the internal standard using the calibration standards.

  • Quantify the amount of each FAEE in the biodiesel sample using the internal standard method.

This compound in Biodiesel Performance and Emissions

Direct and extensive research on the performance and emission characteristics of pure this compound as a biodiesel fuel is limited. However, based on general trends observed for fatty acid esters in diesel engines, some qualitative predictions can be made.

Expected Performance:

  • Energy Content: As a saturated long-chain ester, this compound would have a slightly lower energy content by volume compared to conventional diesel, which is typical for biodiesel. This may lead to a minor increase in brake-specific fuel consumption (BSFC).[5]

  • Cetane Number: Saturated esters generally have higher cetane numbers than unsaturated esters of the same chain length. A higher cetane number leads to a shorter ignition delay, which can contribute to smoother engine operation and more complete combustion.[5]

  • Viscosity: The viscosity of this compound is within the range of other biodiesel components and is expected to provide adequate lubricity for fuel injection systems.

Expected Emissions:

  • Particulate Matter (PM), Hydrocarbons (HC), and Carbon Monoxide (CO): Biodiesel combustion generally results in lower emissions of PM, HC, and CO compared to petroleum diesel due to the presence of oxygen in the fuel molecule, which promotes more complete combustion.[6]

  • Nitrogen Oxides (NOx): NOx emissions from biodiesel can be slightly higher than from conventional diesel. The exact impact of this compound on NOx is not documented, but factors such as the cetane number and combustion temperature play a significant role.[6]

Table 2: Expected Impact of this compound as a Biodiesel Component Relative to Conventional Diesel

ParameterExpected TrendRationale
Brake Specific Fuel Consumption (BSFC) Slight IncreaseLower energy density of biodiesel.[5]
Brake Thermal Efficiency (BTE) Slight DecreaseRelated to the lower heating value.
Particulate Matter (PM) Emissions DecreaseOxygen content promotes soot oxidation.[6]
Hydrocarbon (HC) Emissions DecreaseImproved combustion due to oxygen content.[6]
Carbon Monoxide (CO) Emissions DecreaseMore complete combustion.[6]
Nitrogen Oxides (NOx) Emissions Potentially Slight IncreaseComplex relationship involving combustion temperature and timing.[6]

Visualizations

Synthesis_Pathways cluster_0 Fischer Esterification cluster_1 Base-Catalyzed Transesterification TA Tridecanoic Acid ET This compound TA->ET + Ethanol EtOH1 Ethanol EtOH1->ET H_plus Acid Catalyst (H+) H_plus->ET H2O Water TG Triglyceride of Tridecanoic Acid ET2 This compound TG->ET2 + Ethanol EtOH2 Ethanol EtOH2->ET2 Base Base Catalyst (e.g., NaOH) Base->ET2 Gly Glycerol Experimental_Workflow start Start: Select Synthesis Route reaction Reaction: Esterification or Transesterification start->reaction cooling Cooling to Room Temperature reaction->cooling extraction Extraction & Washing cooling->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Purification: Fractional Distillation (under vacuum) evaporation->purification analysis Analysis: GC-MS, NMR purification->analysis end Pure this compound analysis->end GC_FID_Workflow prep Sample Preparation: - Weigh Biodiesel - Add this compound (IS) - Dilute with Solvent injection GC Injection prep->injection separation Separation on Polar Capillary Column injection->separation detection Flame Ionization Detector (FID) separation->detection data Data Acquisition: Chromatogram detection->data analysis Data Analysis: - Peak Integration - Quantification using IS data->analysis result FAEE Composition analysis->result

References

Troubleshooting & Optimization

Technical Support Center: Ethyl Tridecanoate Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ethyl tridecanoate (B1259635) to ensure its stability and integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for pure Ethyl tridecanoate?

A1: For long-term stability, pure this compound should be stored at -20°C.[1] Under these conditions, it can be expected to remain stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: How should I store solutions of this compound?

A2: The storage of this compound solutions depends on the solvent and the desired storage duration. For solutions in solvents such as DMSO, it is recommended to store them at -80°C for a shelf life of up to six months, or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents like DMSO and ethanol.[1][2] It has limited solubility in water.[2] For in vitro experiments, a common stock solution can be prepared in DMSO, which may require sonication to fully dissolve.[1]

Q4: My this compound appears as a solid at room temperature. Is this normal?

A4: Yes, this is normal. This compound has a melting point of approximately 19°C, so it may solidify at or below this temperature. Gentle warming can be used to return it to its liquid state.

Q5: Are there any specific handling precautions I should take?

A5: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[3] It is important to handle the substance in a well-ventilated area and to avoid inhalation of any vapors.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Cloudy or Precipitated Solution - The compound has come out of solution due to low temperature. - The solvent has absorbed moisture (e.g., hygroscopic DMSO), reducing solubility.[1]- Gently warm the solution and use sonication to aid in re-dissolving the compound.[1] - Use fresh, anhydrous solvent for solution preparation.
Unexpected Experimental Results - Degradation of this compound due to improper storage or handling. - Repeated freeze-thaw cycles of the stock solution.- Verify the storage conditions and age of the compound/solution. - Prepare fresh solutions from a properly stored stock. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Change in Color or Odor - Potential oxidation or contamination.- Discard the reagent and obtain a fresh batch. Ensure storage containers are airtight and stored under recommended conditions.

Quantitative Stability Data

The stability of this compound is dependent on its form (pure or in solution) and the storage temperature.

Form Storage Temperature Shelf Life
Pure-20°C3 years[1]
Pure4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a method for determining the stability of this compound under various conditions.

1. Objective: To evaluate the stability of this compound over time at different temperatures and in different solvents.

2. Materials:

  • This compound (high purity)

  • Solvents (e.g., DMSO, Ethanol)

  • Temperature-controlled storage chambers (-80°C, -20°C, 4°C, 25°C)

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

  • Inert gas (e.g., Nitrogen or Argon)

  • Appropriate vials for storage

3. Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent at a known concentration.

    • Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.

    • For testing the pure compound, aliquot it directly into vials.

    • Purge the headspace of each vial with an inert gas to minimize oxidation.

  • Storage Conditions:

    • Place the prepared samples in the designated temperature-controlled chambers.

    • Include a control sample stored at -80°C for comparison.

  • Time Points for Analysis:

    • For long-term studies, test samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]

    • For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5]

  • Analytical Procedure:

    • At each time point, remove a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration and purity of this compound.

    • Monitor for the appearance of any degradation products.

4. Data Analysis:

  • Compare the concentration and purity of the stored samples to the initial (time 0) sample and the -80°C control.

  • A significant change is defined as a failure to meet the pre-defined specification for purity and concentration.

Visualizations

Troubleshooting Workflow for this compound Stability Issues

This compound Troubleshooting Troubleshooting Workflow for this compound Stability Issues start Start: Unexpected Experimental Results check_storage Verify Storage Conditions (Temperature, Duration) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Incorrect proper_storage Storage Conditions Correct check_storage->proper_storage Correct discard_reagent Discard Reagent and Obtain Fresh Stock improper_storage->discard_reagent check_handling Review Handling Procedures (e.g., Freeze-Thaw Cycles) proper_storage->check_handling end End: Problem Resolved discard_reagent->end improper_handling Improper Handling Identified check_handling->improper_handling Incorrect proper_handling Handling Procedures Correct check_handling->proper_handling Correct prepare_fresh Prepare Fresh Solution from Aliquoted Stock improper_handling->prepare_fresh investigate_other Investigate Other Experimental Variables proper_handling->investigate_other prepare_fresh->end investigate_other->end

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways for Fatty Acid Esters

Fatty Acid Ester Degradation General Degradation Pathways for Fatty Acid Esters ester Fatty Acid Ethyl Ester (e.g., this compound) hydrolysis Hydrolysis (presence of water) ester->hydrolysis oxidation Oxidation (presence of oxygen) ester->oxidation acid Tridecanoic Acid hydrolysis->acid alcohol Ethanol hydrolysis->alcohol hydroperoxides Hydroperoxides oxidation->hydroperoxides secondary_products Aldehydes, Ketones, Shorter-chain acids hydroperoxides->secondary_products

Caption: Potential degradation pathways for fatty acid esters.

References

Troubleshooting peak tailing for Ethyl tridecanoate in GC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the GC analysis of Ethyl tridecanoate (B1259635) and other long-chain esters.

Troubleshooting Guide: Peak Tailing for Ethyl Tridecanoate

Peak tailing is a common chromatographic problem that can compromise the accuracy of quantification and reduce resolution. It is characterized by an asymmetrical peak with a "tail" extending from the peak maximum. The tailing factor (Tf) or asymmetry factor (As) is used to measure the extent of tailing, and a value greater than 1.5 typically indicates a problem that needs to be addressed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in my GC analysis?

Peak tailing for a relatively non-polar, high molecular weight ester like this compound can be caused by several factors, which can be broadly categorized as system activity, physical flow path issues, and suboptimal method parameters.[2]

  • System Activity: This refers to chemical interactions between this compound and active sites within the GC system. These active sites are often exposed silanol (B1196071) (-Si-OH) groups on the surfaces of the injector liner, the GC column itself (especially at the inlet), or fittings.[1][2][3] While this compound is not highly polar, these interactions can still lead to peak tailing.

  • Physical Flow Path Issues: Disruptions in the path of the carrier gas can cause turbulence and lead to peak distortion for all compounds, including this compound. Common causes include a poorly cut column, incorrect column installation depth in the injector, and the presence of "dead volumes" in the system where the gas flow is not smooth.[2][4][5]

  • Method-Related Problems: The analytical conditions you are using can significantly impact peak shape. This includes an injection temperature that is too low for the complete and rapid vaporization of this compound, an inappropriate carrier gas flow rate, or a mismatch between the sample solvent and the analyte.[6][7][8]

Q2: All the peaks in my chromatogram, including the solvent peak, are tailing. What should I investigate first?

When all peaks in a chromatogram exhibit tailing, it generally points to a physical problem in the GC system rather than a chemical interaction with a specific analyte. The issue is most likely located at or before the column inlet.[2][4]

Here is a logical workflow to troubleshoot this issue:

G A All Peaks Tailing B Check Column Installation A->B First, inspect... C Re-cut Column Ends B->C If incorrect... F Problem Resolved B->F If correct and reseated... D Inspect/Replace Inlet Liner C->D If tailing persists... C->F If cut was poor and now is good... E Check for System Leaks D->E If still tailing... D->F If liner was dirty/active... E->F If leak is found and fixed...

Caption: Troubleshooting workflow for universal peak tailing in a chromatogram.

Q3: Only the this compound peak is tailing, while other, more volatile compounds in my sample have a good peak shape. What does this suggest?

Selective peak tailing of a high molecular weight compound like this compound often points to issues related to temperature, contamination, or analyte-specific interactions.[2]

  • Insufficient Temperature: The injector or column temperature may not be high enough to ensure the complete and rapid vaporization and elution of this compound.[2][7] For high molecular weight compounds, injector temperatures around 250 °C are a good starting point, but may need to be optimized.[7]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column. These residues can create active sites that interact with and retard the elution of later-eluting compounds like this compound.[4][6][9]

  • Column Bleed: At the high temperatures required to elute long-chain esters, the stationary phase of the column can begin to degrade ("bleed"). This process can expose active silanol groups on the fused silica (B1680970) tubing, which can then interact with your analyte.[2]

Q4: Can my choice of GC column affect peak tailing for this compound?

Yes, the choice of GC column is critical. For the analysis of fatty acid methyl esters (FAMEs) like this compound, polar stationary phases are generally recommended.[7]

  • Recommended Phases: Columns with polyethylene (B3416737) glycol (e.g., Carbowax-type) or cyanopropyl silicone phases are commonly used. These phases provide good separation based on the degree of unsaturation and carbon number.[7][10]

  • Film Thickness: A thinner film thickness is generally better for high molecular weight compounds as it allows for faster elution at lower temperatures and can reduce peak tailing.[11]

Data Summary

The following table summarizes the expected impact of key GC parameters on the peak shape of this compound.

ParameterSuboptimal ConditionExpected Tailing Factor (Tf)Recommended Action
Inlet Temperature Too low (< 220 °C)> 1.8Increase temperature in 10-20 °C increments (e.g., to 250 °C).[7]
Too high (> 300 °C)May increaseLower temperature to avoid potential degradation.[7]
Carrier Gas Flow Rate Too low> 1.6Optimize flow rate to ensure efficient transfer through the column.[7]
Column Condition Contaminated inlet> 1.7Trim 10-20 cm from the front of the column.[1]
Active sites> 1.5Replace with a new, high-quality deactivated column.
Inlet Liner Contaminated/Active> 1.8Replace with a new, deactivated liner.[6][9]

Experimental Protocols

Here are detailed methodologies for troubleshooting peak tailing for this compound.

Protocol 1: Inlet System Maintenance

This protocol addresses the most common sources of peak tailing related to the GC inlet.[8][12][13]

Objective: To clean and refresh the components of the GC inlet to eliminate active sites and ensure a clear flow path.

Materials:

  • New, deactivated inlet liner (consider one with glass wool for dirty samples)[6]

  • New septum

  • New O-ring (if applicable to your instrument)

  • Column cutter (ceramic wafer or diamond-tipped pen)[4]

  • Tweezers

  • Lint-free gloves[14]

  • Wrenches for your specific GC instrument

Procedure:

  • Cool Down: Cool down the GC inlet and oven to a safe temperature (below 50 °C).

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Disassemble Inlet: Following your instrument manufacturer's instructions, carefully remove the septum nut, septum, and then the inlet liner.[14]

  • Inspect and Replace:

    • Liner: Inspect the old liner for visible contamination (discoloration, residues). Discard the old liner and replace it with a new, deactivated one. Handle the new liner with clean tweezers to avoid contamination.[9][14]

    • O-ring: If your inlet uses an O-ring, replace it with a new one.

    • Septum: Replace the septum with a new one. Be careful not to overtighten the septum nut, as this can cause coring and leaks.[15]

  • Reassemble Inlet: Carefully reassemble the inlet components in the reverse order.

  • Leak Check: Restore the carrier gas flow and perform a leak check using an electronic leak detector at all fittings.

  • Conditioning: Heat the inlet to your method temperature and allow the system to equilibrate before running a test sample.

Protocol 2: Column Trimming and Reinstallation

This protocol is used when column contamination at the inlet is suspected.[1][4]

Objective: To remove the contaminated front portion of the GC column and ensure proper installation.

Procedure:

  • Cool Down and Disassemble: Follow steps 1-3 from Protocol 1. Carefully disconnect the column from the inlet.

  • Column Cutting:

    • Using a ceramic scoring wafer or a diamond-tipped pen, make a clean, 90-degree cut to remove at least 10-20 cm from the inlet end of the column.[1][3]

    • Inspect the cut with a magnifying glass to ensure it is clean and free of jagged edges or shards.[1][4] A poor cut can itself be a cause of peak tailing.[4]

  • Reinstallation:

    • Slide a new nut and ferrule onto the freshly cut column end.

    • Consult your GC manufacturer's guide for the correct column installation depth for your specific inlet. Incorrect depth can create dead volumes and cause peak tailing.[1][4]

    • Insert the column to the correct depth and tighten the fitting according to the manufacturer's instructions.

  • Leak Check and Conditioning: Follow steps 6-7 from Protocol 1. After trimming the column, you may need to slightly adjust your retention time windows.[1]

Logical Troubleshooting Pathway

The following diagram illustrates a comprehensive logical pathway for diagnosing and resolving peak tailing issues with this compound.

G start Peak Tailing Observed for this compound q1 Are ALL peaks tailing? start->q1 all_tail Indicates a Physical/Flow Path Issue q1->all_tail Yes one_tail Indicates Chemical or Method Issue q1->one_tail No check_install Check Column Installation (Depth, Cut) all_tail->check_install replace_liner Replace Inlet Liner & Septum check_install->replace_liner leak_check Perform System Leak Check replace_liner->leak_check resolved Problem Resolved leak_check->resolved check_temp Review Inlet Temperature (Is it >250°C?) one_tail->check_temp trim_column Trim 10-20cm from Column Inlet check_temp->trim_column check_column_type Verify Column Polarity (Polar phase recommended) trim_column->check_column_type check_column_type->resolved

Caption: A logical decision tree for troubleshooting peak tailing of this compound.

References

Technical Support Center: Optimizing GC-MS Analysis of Ethyl Tridecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl tridecanoate (B1259635).

Troubleshooting Guides

This section provides solutions in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Question: Why am I seeing poor peak shape, specifically peak tailing, for Ethyl tridecanoate?

Answer: Peak tailing for this compound, a long-chain fatty acid ethyl ester, can arise from several factors related to system activity, injection parameters, and column conditions.

  • System Activity: Active sites, such as exposed silanol (B1196071) groups in the injector liner or the column, can interact with the analyte, causing tailing. This is particularly problematic for polar analytes.

  • Suboptimal Temperatures: An injector temperature that is too low can lead to incomplete or slow vaporization of this compound, resulting in tailing peaks.

  • Column Issues: Contamination at the head of the column or degradation of the stationary phase can create active sites and lead to peak tailing.

Troubleshooting Steps:

  • Injector Maintenance:

    • Replace the Liner: The injector liner is a common source of contamination and activity. Regularly replace it with a fresh, deactivated liner. Using a liner with deactivated glass wool can help trap non-volatile residues and promote complete vaporization.

    • Replace the Septum: A worn or cored septum can introduce particles and create leaks in the injection port. Implement a regular replacement schedule.

  • Optimize Temperatures:

    • Injector Temperature: Ensure the injector temperature is adequate for the complete and rapid vaporization of this compound. A typical starting point is 250 °C, but it can be optimized in the range of 220 - 300 °C.[1]

    • Oven Temperature Program: A slow initial oven temperature ramp can sometimes help focus the analyte band at the head of the column, improving peak shape.

  • Column Maintenance:

    • Trim the Column: If the column has been in use for a while, trimming 10-20 cm from the inlet end can remove accumulated non-volatile residues and active sites.[2]

    • Condition the Column: After installation or trimming, properly condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any residual impurities.

Question: My chromatogram shows split peaks for this compound. What are the likely causes and how can I fix it?

Answer: Peak splitting can be a frustrating issue, often pointing to problems with the injection technique, sample solvent, or column installation.

  • Improper Column Installation: An improperly cut or installed column can disrupt the sample flow path, leading to split peaks.[2][3]

  • Solvent Mismatch: If the polarity of the sample solvent does not match the polarity of the stationary phase, it can cause poor sample focusing, especially in splitless injection mode.[2] For non-polar columns, using a non-polar solvent like hexane (B92381) is recommended.

  • Injection Technique: A fast autosampler injection into an empty liner can sometimes cause the sample to not vaporize uniformly, resulting in peak splitting.[4]

Troubleshooting Steps:

  • Check Column Installation:

    • Recut the Column: Ensure the column is cut with a ceramic wafer to create a clean, 90° cut. Inspect the cut with a magnifying glass to ensure there are no jagged edges.[2]

    • Correct Installation Depth: Verify that the column is installed at the correct depth in both the injector and the detector, as specified by the instrument manufacturer.

  • Evaluate Sample and Solvent:

    • Solvent Compatibility: Use a solvent that is compatible with your stationary phase. For common non-polar columns like those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5MS), hexane or toluene (B28343) are suitable solvents.

    • Initial Oven Temperature: The initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper "solvent effect" trapping at the head of the column, which leads to sharp peaks.[2]

  • Optimize Injection Parameters:

    • Use a Packed Liner: A liner with deactivated glass wool can help to ensure a more homogeneous vaporization of the sample.[4]

    • Adjust Injection Speed: If your autosampler allows, try reducing the injection speed.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC-MS injection parameters for this compound analysis?

A1: The optimal parameters can vary depending on the specific instrument and column used. However, the following table provides a good starting point for method development.

ParameterRecommended ValueRange for OptimizationRationale
Injector Temperature 250 °C220 - 300 °CEnsures complete and rapid vaporization of the analyte. Too low can cause peak tailing; too high may lead to degradation.[1]
Injection Mode SplitlessSplit/SplitlessSplitless mode is ideal for trace analysis to maximize sensitivity. A split injection may be necessary for more concentrated samples to avoid column overload.[1]
Injection Volume 1 µL0.5 - 2 µLA 1 µL injection is a standard starting point. Larger volumes can increase sensitivity but also risk column overload and peak distortion.
Carrier Gas HeliumHelium or HydrogenHelium is a common and effective carrier gas. Hydrogen can provide faster analysis times at lower temperatures.
Flow Rate 1.0 mL/min0.8 - 1.5 mL/minA constant flow rate ensures reproducible retention times. The optimal flow rate depends on the column dimensions.

Q2: I am observing ghost peaks in my blank runs after analyzing this compound samples. What could be the cause?

A2: Ghost peaks are typically the result of carryover from previous injections or contamination within the system.

  • Injector Contamination: The injector is a primary source of carryover. Residue from previous, more concentrated samples can accumulate in the liner and septum.

  • Syringe Carryover: The autosampler syringe can retain small amounts of the sample, which are then injected with the subsequent blank.

  • Column Bleed: While less common for specific peaks, a rising baseline or numerous small, broad peaks can indicate column bleed at high temperatures.

Troubleshooting Steps:

  • Clean the Injector: Replace the injector liner and septum.

  • Thorough Syringe Washing: Ensure your autosampler's syringe wash protocol is effective. Use a strong solvent to wash the syringe multiple times before each injection.

  • Bake Out the Column: Run a high-temperature bakeout of the column (without exceeding its maximum temperature limit) for an extended period to elute any strongly retained compounds.

Q3: How can I improve the sensitivity of my this compound analysis?

A3: Improving sensitivity involves optimizing several aspects of your method to maximize the signal-to-noise ratio.

  • Injection Mode: Use splitless injection to introduce the entire sample onto the column.

  • Sample Concentration: If possible, concentrate your sample before analysis.

  • MS Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. By monitoring only a few characteristic ions for this compound, you can significantly increase sensitivity.

  • System Cleanliness: A clean system with a low baseline noise will improve the detection of small peaks.

Experimental Protocols

Protocol 1: Standard Preparation for this compound

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of GC-grade hexane in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Storage: Store the standard solutions in sealed vials at 4°C to minimize solvent evaporation.

Protocol 2: Recommended GC-MS Method Parameters

  • GC System: Agilent 7890A GC with a 5975C MS detector (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Mode: Splitless.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-400 (for full scan analysis).

    • SIM Ions (for high sensitivity): To be determined by analyzing a standard, but likely to include the molecular ion and key fragment ions.

Visualizations

Troubleshooting_Workflow start Problem Identified: Poor Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_splitting Peak Splitting? start->peak_splitting check_temp Injector Temp Too Low? peak_tailing->check_temp Yes check_install Improper Column Installation? peak_splitting->check_install Yes increase_temp Increase Injector Temperature (e.g., 250-300°C) check_temp->increase_temp Yes system_activity System Activity? check_temp->system_activity No end Problem Resolved increase_temp->end replace_liner Replace Injector Liner & Septum system_activity->replace_liner Yes column_issue Column Contamination? system_activity->column_issue No replace_liner->end trim_column Trim Column Inlet (10-20 cm) column_issue->trim_column Yes trim_column->end reinstall_column Recut and Reinstall Column Correctly check_install->reinstall_column Yes solvent_mismatch Solvent Mismatch? check_install->solvent_mismatch No reinstall_column->end change_solvent Use Solvent Compatible with Stationary Phase solvent_mismatch->change_solvent Yes injection_issue Injection Technique? solvent_mismatch->injection_issue No change_solvent->end optimize_injection Use Packed Liner/ Adjust Injection Speed injection_issue->optimize_injection Yes optimize_injection->end

Caption: Troubleshooting workflow for common peak shape issues in GC-MS.

GC_MS_Method_Optimization injector_temp Injector Temperature (220-300°C) column_phase Stationary Phase (e.g., 5% Phenyl) oven_program Oven Temperature Program injector_temp->oven_program injection_mode Injection Mode (Split/Splitless) injection_mode->oven_program injection_volume Injection Volume (0.5-2 µL) injection_volume->oven_program scan_mode Scan Mode (Full Scan vs. SIM) source_temp Ion Source Temp. column_phase->source_temp oven_program->source_temp carrier_gas Carrier Gas Flow (e.g., 1 mL/min) carrier_gas->source_temp optimization_goal Goal: Optimal Separation, Peak Shape, & Sensitivity scan_mode->optimization_goal source_temp->optimization_goal

Caption: Key parameters for GC-MS method optimization for this compound.

References

Strategies to avoid contamination in Ethyl tridecanoate stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent, identify, and troubleshoot contamination in ethyl tridecanoate (B1259635) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing ethyl tridecanoate stock solutions?

A1: The choice of solvent depends on the requirements of your downstream application. High-purity hexane (B92381), ethanol, isooctane, or dichloromethane (B109758) are commonly used for analytical techniques like Gas Chromatography (GC). For biological assays, solvents such as DMSO may be employed, but it's crucial to verify their compatibility with your experimental system. Always use analytical or HPLC-grade solvents to minimize the introduction of contaminants.

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To ensure the long-term stability of your this compound stock solutions, they should be stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is ideal.[1] Solutions should be stored in amber glass vials with PTFE-lined caps (B75204) to protect them from light and prevent solvent evaporation and contamination.[2] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce contaminants.[1]

Q3: My analytical results show unexpected peaks. What could be the source of contamination?

A3: Unexpected peaks, often referred to as "ghost peaks" in chromatography, can arise from several sources.[3][4] These include:

  • Solvent impurities: Always use high-purity solvents.

  • Contaminated glassware: Ensure all glassware is scrupulously cleaned.

  • Leachates from plasticware: Plasticizers, slip agents (e.g., oleamide, erucamide), and antioxidants can leach from plastic containers (especially polypropylene) and pipette tips into the solvent.[5]

  • Septum bleed: Particles from the GC inlet septum can enter the analytical stream.

  • Carryover: Residual sample from a previous injection can appear in a subsequent run.[3]

  • Hydrolysis: Breakdown of this compound into tridecanoic acid and ethanol.

A systematic troubleshooting approach, as outlined in the guides below, can help pinpoint the source of the contamination.

Q4: How can I prevent hydrolysis of my this compound stock solution?

A4: Hydrolysis, the reaction of the ester with water to form a carboxylic acid and an alcohol, is a primary degradation pathway.[6] To prevent this:

  • Use anhydrous solvents: Minimize the presence of water in your solvents.

  • Avoid acidic or basic conditions: Hydrolysis is catalyzed by both acids and bases.[6] Ensure your solvents and any subsequent dilutions are maintained at a neutral pH.

  • Proper storage: Store solutions in tightly sealed vials to prevent the ingress of atmospheric moisture.

Troubleshooting Guides

Guide 1: Identifying the Source of Chemical Contamination

This guide will help you systematically identify the source of unexpected chemical contaminants in your this compound stock solution.

Potential Source Identification Method Solution
Solvent Run a blank analysis of the solvent alone.Use a fresh bottle of high-purity, analytical-grade solvent.
Glassware Rinse clean glassware with the pure solvent and analyze the rinse.Implement a rigorous glassware cleaning protocol (e.g., acid wash followed by solvent rinse).
Plastic Consumables (Vials, Caps, Pipette Tips) Submerge the plastic item in pure solvent, agitate, and analyze the solvent for leachates.Use glass vials and syringes where possible. If plastic is necessary, use items made from inert polymers and pre-rinse with the solvent.
Reagents (if applicable) Prepare a control solution without this compound and analyze.Use fresh, high-purity reagents.
Cross-Contamination Review laboratory procedures for potential sources of cross-contamination from other experiments.Handle one standard at a time and use dedicated glassware for each standard.
Guide 2: Troubleshooting Hydrolysis of this compound

This guide provides steps to identify and mitigate the hydrolysis of your this compound stock solution.

Symptom Potential Cause Troubleshooting Step Preventative Measure
Appearance of a new peak corresponding to tridecanoic acid in analysis (e.g., GC-MS). Presence of water in the stock solution.Analyze the stock solution for the presence of tridecanoic acid.Use anhydrous solvents for stock solution preparation.
Decrease in the concentration of this compound over time. Acidic or basic contaminants catalyzing hydrolysis.Check the pH of the solvent and stock solution.Ensure all solvents are neutral and glassware is free of acidic or basic residues.
Cloudiness or precipitation in the solution. Formation of insoluble degradation products.Confirm the identity of the precipitate through analytical techniques.Store stock solutions at the recommended low temperatures and protect from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

Materials:

  • This compound (analytical standard, ≥99% purity)

  • Hexane (HPLC or GC grade)

  • Analytical balance

  • 10 mL Class A volumetric flask

  • Glass Pasteur pipette

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of neat this compound into a clean, dry beaker. Record the exact weight.

  • Dissolution: Add a small amount of hexane to the beaker to dissolve the this compound. Gentle swirling may be required.

  • Transfer: Carefully transfer the solution to a 10 mL Class A volumetric flask using a glass Pasteur pipette.

  • Rinsing: Rinse the beaker multiple times with small volumes of hexane, transferring the rinsings to the volumetric flask to ensure the complete transfer of the weighed standard.

  • Dilution to Volume: Add hexane to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap and store at -20°C for short-term use or -80°C for long-term storage.[1][2]

Visual Guides

Contamination_Troubleshooting_Workflow start_node Unexpected Peak in Analysis decision_node decision_node process_node process_node end_node end_node start Unexpected Peak in Analysis blank Analyze Solvent Blank start->blank peak_in_blank Peak Present? blank->peak_in_blank contam_solvent Contaminated Solvent/ System Carryover peak_in_blank->contam_solvent Yes leach_test Perform Leach Test on Plastics/Glassware peak_in_blank->leach_test No replace_solvent Replace Solvent & Clean System contam_solvent->replace_solvent resolved Issue Resolved replace_solvent->resolved peak_in_leach Peak Present? leach_test->peak_in_leach contam_ware Contaminated Labware peak_in_leach->contam_ware Yes hydrolysis_check Check for Hydrolysis (Tridecanoic Acid) peak_in_leach->hydrolysis_check No replace_ware Use Clean Glassware/ Pre-rinse Plastics contam_ware->replace_ware replace_ware->resolved hydrolysis_present Hydrolysis Occurring? hydrolysis_check->hydrolysis_present use_anhydrous Prepare Fresh Solution with Anhydrous Solvent hydrolysis_present->use_anhydrous Yes hydrolysis_present->resolved No use_anhydrous->resolved

Caption: Troubleshooting workflow for identifying contamination sources.

Stock_Solution_Workflow start_node start_node process_node process_node storage_node storage_node end_node end_node start Start weigh Accurately Weigh This compound start->weigh dissolve Dissolve in High-Purity Anhydrous Solvent weigh->dissolve transfer Quantitatively Transfer to Volumetric Flask dissolve->transfer dilute Dilute to Final Volume transfer->dilute homogenize Homogenize Thoroughly dilute->homogenize aliquot Aliquot into Amber Glass Vials homogenize->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solutions.

References

Technical Support Center: High-Throughput Screening of Ethyl Tridecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method refinement for high-throughput screening (HTS) of Ethyl tridecanoate (B1259635).

Frequently Asked Questions (FAQs)

Q1: What are the most common HTS formats for screening compounds like Ethyl tridecanoate?

A1: The most common HTS formats for fatty acid esters like this compound are fluorescence-based assays and Liquid Chromatography-Mass Spectrometry (LC-MS) based assays. Fluorescence assays are often preferred for primary screening due to their speed and lower cost, while LC-MS is a powerful tool for hit confirmation and quantitative analysis due to its high sensitivity and specificity.

Q2: How can I solubilize this compound for HTS assays?

A2: this compound is a hydrophobic molecule. For aqueous assay buffers, it is typically dissolved in an organic solvent like DMSO first to create a concentrated stock solution. This stock is then diluted into the assay buffer, often containing a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) or a non-ionic detergent to maintain solubility and prevent aggregation.

Q3: What are typical positive and negative controls for an this compound HTS assay?

A3:

  • Negative Controls: Wells containing the assay components and vehicle (e.g., DMSO) without the test compound. This helps to determine the baseline signal.

  • Positive Controls: This depends on the assay. For an enzyme inhibition screen, a known inhibitor of the target enzyme would be a suitable positive control. For a screen measuring this compound uptake, a compound known to block fatty acid transport could be used.

Q4: What is a good Z' factor for an this compound HTS assay?

A4: A Z' factor greater than 0.5 is generally considered indicative of a robust and reliable HTS assay. For assays involving lipid-like molecules, achieving a consistent Z' factor can be challenging, and a value between 0.4 and 0.6 might be acceptable during initial optimization.[1][2]

Troubleshooting Guides

Fluorescence-Based Assays

Issue 1: High background fluorescence.

  • Possible Cause: Autofluorescence of test compounds or impurities in the assay reagents. The fluorescent substrate may also be unstable and hydrolyze spontaneously.

  • Solution:

    • Pre-screen compound libraries for autofluorescence at the assay wavelengths.

    • Use high-purity solvents and reagents.

    • Optimize the substrate concentration to the lowest level that provides a sufficient signal window.

    • Include a "no-enzyme" or "no-cell" control to measure substrate-only signal.

Issue 2: Low signal-to-background ratio.

  • Possible Cause: Insufficient enzyme activity, low substrate concentration, or quenching of the fluorescent signal by test compounds.

  • Solution:

    • Optimize enzyme/cell concentration and incubation time to ensure the reaction is in the linear range.

    • Increase the substrate concentration, being mindful of potential substrate inhibition.

    • Test for compound quenching by adding the compound to a reaction that has already produced a signal.

Issue 3: High variability between replicate wells.

  • Possible Cause: Poor mixing, compound precipitation, or inconsistent dispensing of reagents. Hydrophobic compounds like this compound can be particularly prone to aggregation.

  • Solution:

    • Ensure thorough mixing after each reagent addition.

    • Visually inspect plates for precipitation after compound addition. Consider increasing the concentration of carrier protein or detergent.

    • Regularly maintain and calibrate liquid handling robotics.

LC-MS Based Assays

Issue 1: Poor peak shape or retention time shifts.

  • Possible Cause: Matrix effects from complex biological samples, or issues with the mobile phase or column.

  • Solution:

    • Incorporate a robust sample preparation method such as liquid-liquid extraction or solid-phase extraction to remove interfering substances.

    • Use an internal standard that is structurally similar to this compound to normalize for variations.

    • Ensure the mobile phase is properly prepared and degassed.

    • Regularly inspect and, if necessary, replace the analytical column.

Issue 2: Low sensitivity or inability to detect this compound.

  • Possible Cause: Inefficient ionization of this compound, or loss of the analyte during sample preparation.

  • Solution:

    • Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperature).

    • Consider derivatization of the fatty acid ester to improve ionization efficiency.

    • Evaluate different extraction solvents and methods to maximize recovery.

Issue 3: Carryover between samples.

  • Possible Cause: Adsorption of the hydrophobic this compound to the surfaces of the autosampler and LC system.

  • Solution:

    • Optimize the autosampler wash procedure, using strong organic solvents.

    • Include blank injections between samples to monitor for carryover.

    • Consider using a column with a different stationary phase that has less affinity for hydrophobic molecules.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be generated and used to assess the quality and outcomes of high-throughput screens involving long-chain fatty acids and related molecules.

Table 1: HTS Assay Quality Control Parameters

ParameterFluorescence-Based AssayLC-MS Based AssayAcceptable Range
Z' Factor 0.6 ± 0.2[1][2]N/A> 0.5
Signal-to-Background Ratio 3 to 5-fold[1][3]> 10> 3
Coefficient of Variation (%CV) < 15%< 20%< 20%

Table 2: Example Inhibitor Potency Data

CompoundTargetAssay TypeIC50 (µM)
Inhibitor J3FATP4Fluorescence (LCFA uptake)0.21[1]
Inhibitor J5FATP4Fluorescence (LCFA uptake)0.63[1]
ChenodiolFATP5Fluorescence (LCFA uptake)2.4[1][3]
UrsodiolFATP5Fluorescence (LCFA uptake)0.22[1][3]

Experimental Protocols

Fluorescence-Based Lipase (B570770) Activity HTS Assay

This protocol is adapted for the screening of compounds that inhibit lipase activity using a fluorogenic substrate that mimics a long-chain fatty acid ester.

Materials:

  • Lipase Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl2.

  • Fluorogenic Substrate: A commercially available long-chain fatty acid ester linked to a fluorescent reporter (e.g., 4-methylumbelliferyl oleate). Prepare a 10 mM stock in DMSO.

  • Lipase Enzyme: Purified lipase of interest.

  • Test Compounds: 10 mM stock in DMSO.

  • Black, clear-bottom 384-well plates.

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well plate. For controls, dispense DMSO.

  • Enzyme Addition: Add 10 µL of lipase solution (at 2X final concentration) to all wells.

  • Incubation: Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate (at 2X final concentration) to all wells to initiate the reaction.

  • Signal Detection: Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 360/460 nm for 4-methylumbelliferone) every minute for 30 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Normalize the data to controls and determine the percent inhibition for each compound.

LC-MS/MS Based this compound Uptake HTS Assay

This protocol is designed for the quantitative measurement of this compound uptake into cells.

Materials:

  • Cell Culture Medium: Appropriate for the cell line being used.

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • This compound Solution: Prepare a 100 µM working solution in Uptake Buffer containing 0.1% fatty acid-free BSA.

  • Internal Standard (IS): Heptadecanoic acid ethyl ester (or another structurally similar ester not present in the cells) at 1 µM in methanol (B129727).

  • Extraction Solvent: Isopropanol.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Remove the culture medium and wash the cells once with Uptake Buffer. Add 50 µL of test compound diluted in Uptake Buffer to each well and incubate for 30 minutes at 37°C.

  • This compound Addition: Add 50 µL of the this compound solution to each well and incubate for 15 minutes at 37°C.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold Uptake Buffer to stop the uptake.

  • Cell Lysis and Extraction: Add 100 µL of ice-cold methanol containing the internal standard to each well. Incubate for 20 minutes at 4°C to lyse the cells and precipitate proteins.

  • Sample Preparation: Centrifuge the plate at 4000 rpm for 15 minutes. Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the samples onto a C18 reverse-phase column. Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to separate this compound and the internal standard. Detect and quantify using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate the peak area ratio of this compound to the internal standard. Normalize to controls to determine the effect of the test compounds on uptake.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispensing Robotic Liquid Handling Compound_Library->Dispensing Assay_Plate Assay Plate (384-well) Reagents Assay Reagents (Enzyme/Cells, Buffer) Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence or LC-MS) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization (vs. Controls) Raw_Data->Normalization Hit_Identification Hit Identification (Z-score, % Inhibition) Normalization->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation

Caption: A generalized workflow for high-throughput screening.

Troubleshooting_Logic Start Problem Encountered (e.g., High CV) Check_Dispensing Verify Liquid Handler Performance Start->Check_Dispensing Check_Reagents Assess Reagent Stability & Purity Start->Check_Reagents Check_Compound Investigate Compound Properties (Solubility, Aggregation) Start->Check_Compound Optimize_Assay Re-optimize Assay Parameters (e.g., Concentrations, Time) Check_Dispensing->Optimize_Assay If performance is poor Check_Reagents->Optimize_Assay If reagents are degraded Check_Compound->Optimize_Assay If compound precipitates Solution Problem Resolved Optimize_Assay->Solution

Caption: A logical flow for troubleshooting common HTS assay issues.

PPAR_Signaling FA_Ester This compound (or other fatty acids) PPAR PPARα/γ FA_Ester->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolism Lipid Metabolism & Inflammation Modulation Gene_Expression->Metabolism

Caption: Simplified PPAR signaling pathway activated by fatty acids.[4][5]

References

Technical Support Center: Optimizing HPLC Analysis of Ethyl Tridecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl tridecanoate (B1259635). It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the analysis of Ethyl tridecanoate?

A common starting point for reversed-phase HPLC analysis of this compound and other long-chain fatty acid ethyl esters is a mixture of methanol (B129727) and water, for instance, in a 90:10 (v/v) ratio.[1] Another frequently used mobile phase is a mixture of acetonitrile (B52724) and water. The order of elution for fatty acids can vary depending on the concentration of acetonitrile in the mobile phase.[2]

Q2: Should I use methanol or acetonitrile as the organic modifier in my mobile phase?

The choice between methanol and acetonitrile depends on several factors. Acetonitrile generally has a stronger elution strength, which can lead to shorter retention times.[3][4] It also generates less backpressure and has a lower UV cutoff (around 190 nm), making it suitable for low-wavelength detection.[4][5] Methanol, on the other hand, is a protic solvent and can offer different selectivity, sometimes improving peak shape for certain compounds.[3] It is also considered more environmentally friendly and is less expensive.[6]

Q3: Is isocratic or gradient elution better for analyzing this compound?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , which uses a constant mobile phase composition, is simpler, more reliable for routine analysis, and ideal for quality control of relatively simple samples.[7]

  • Gradient elution , where the mobile phase composition changes during the run, is better for complex samples containing compounds with a wide range of polarities.[8][9] It can improve peak resolution and reduce analysis time for more complex mixtures.[8]

Q4: How does the water content in the mobile phase affect the retention of this compound?

In reversed-phase HPLC, increasing the water content (the weaker solvent) in the mobile phase will increase the retention time of non-polar compounds like this compound. Conversely, increasing the proportion of the organic solvent (methanol or acetonitrile) will decrease the retention time.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What could be the cause and how do I fix it?

A: Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with active silanol (B1196071) groups.

  • Column Overload: Injecting too much sample.

  • Inappropriate Mobile Phase pH: While less critical for esters, a mobile phase pH that causes interactions with the stationary phase can be a factor.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase.

Solutions:

  • For secondary interactions: Consider using a highly deactivated (end-capped) column.

  • For column overload: Reduce the sample concentration or injection volume.

  • For mobile phase issues: Ensure the mobile phase is well-mixed and of high purity.

  • For column problems: Flush the column with a strong solvent or, if necessary, replace it.

Q: Why is my this compound peak fronting?

A: Peak fronting is less common than tailing but can occur due to:

  • Column Overload: Similar to tailing, injecting too much sample can lead to fronting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase.

  • Low Temperature: Operating at a temperature that is too low can sometimes cause fronting.

Solutions:

  • Reduce sample concentration or injection volume.

  • Dissolve the sample in the mobile phase or a weaker solvent.

  • Increase the column temperature slightly.

Issue 2: Inconsistent Retention Times

Q: The retention time for this compound is shifting between runs. What should I check?

A: Fluctuating retention times are often due to issues with the mobile phase or the HPLC system:

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile component.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column thermostat is not used.

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.

  • Pump Issues: Problems with the pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.

Solutions:

  • Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Use a column thermostat to maintain a constant temperature.

  • Ensure the column is fully equilibrated before starting a sequence of analyses.

  • Perform regular maintenance on the HPLC pump.

Issue 3: High Backpressure

Q: The pressure in my HPLC system is unusually high. What could be the problem?

A: High backpressure is a common issue that can be caused by:

  • Blockages: Clogged frits in the column or in-line filter.

  • Column Contamination: Accumulation of particulate matter from the sample or mobile phase on the column.

  • High Mobile Phase Viscosity: Using a highly viscous mobile phase, which can be exacerbated by low temperatures.

  • Precipitation: Buffer precipitation in the mobile phase if organic solvent concentration is too high.

Solutions:

  • Filter all samples and mobile phases before use.

  • Use a guard column to protect the analytical column.

  • Reverse-flush the column (if permitted by the manufacturer).

  • Check for buffer solubility in the chosen mobile phase composition.

Experimental Protocols

Protocol 1: Isocratic Reversed-Phase HPLC for this compound

This protocol is suitable for routine analysis and quality control of this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol:Water (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.

Protocol 2: Gradient Reversed-Phase HPLC for Complex Samples

This protocol is designed for the separation of this compound from other components in a more complex mixture.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start at 70% B.

    • Linear gradient to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 70% B over 1 minute.

    • Equilibrate at 70% B for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions.

Data Presentation

Table 1: Comparison of Methanol and Acetonitrile as Organic Modifiers

FeatureMethanolAcetonitrile
Elution Strength LowerHigher[3][4]
Backpressure HigherLower[3]
UV Cutoff ~205 nm[4]~190 nm[4][5]
Selectivity Protic, hydrogen bondingAprotic, dipole-dipole interactions[3]
Cost LowerHigher
Toxicity Less toxicMore toxic

Table 2: Effect of Acetonitrile:Water Ratio on Retention of Tridecanoic Acid *

Mobile Phase Composition (Acetonitrile:Water, v/v)Retention Time (minutes)
75:25~4
65:35~8
55:45>20

*Data adapted from a study on tridecanoic acid, a close analog of this compound, on a C18 column. This illustrates the trend of increasing retention time with a higher water percentage in the mobile phase.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolving Injector Injection Sample->Injector MobilePhase Mobile Phase Preparation & Degassing MobilePhase->Injector Column C18 Column Separation Injector->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: General workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Peak Tailing) Cause1 Column Overload Problem->Cause1 Check first Cause2 Secondary Interactions Problem->Cause2 Cause3 Contaminated Column Problem->Cause3 Solution1 Reduce Sample Concentration Cause1->Solution1 Solution2 Use End-capped Column Cause2->Solution2 Solution3 Flush or Replace Column Cause3->Solution3

Caption: Troubleshooting logic for addressing peak tailing issues.

References

Validation & Comparative

A Comparative Guide to the Validated Quantification of Ethyl Tridecanoate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of ethyl tridecanoate (B1259635) against alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

Methodology and Performance Comparison

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While GC-MS is often the preferred method for its specificity, GC-FID and HPLC-MS present viable alternatives with their own advantages and disadvantages.[1]

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes the typical performance characteristics of GC-MS, GC-FID, and HPLC-MS for the quantification of fatty acid ethyl esters. The data presented is a synthesis from various studies on FAEE analysis and serves as a general comparison. Specific values can vary depending on the exact experimental conditions and instrumentation.

Parameter GC-MS GC-FID HPLC-MS
Linearity (R²) ≥ 0.995[1][2]≥ 0.99[3]≥ 0.999
Limit of Detection (LOD) ~0.3 µg/mL[4]~4.2 ng/g[3]~15 pg/mg
Limit of Quantification (LOQ) ~1.0 µg/mL[4]VariesVaries
Accuracy (% Recovery) 85% - 115%[1]96.4% - 103.6%[3]93.8% - 107%[5]
Precision (%RSD) Intraday: ≤ 15%, Interday: ≤ 20%[1]< 2% (repeatability)[6]< 15%[7]

Experimental Protocols

A detailed protocol for a validated GC-MS method for the quantification of ethyl tridecanoate is provided below. This protocol can be adapted for other fatty acid ethyl esters with appropriate modifications.

Validated GC-MS Method for this compound Quantification

This method utilizes a liquid-liquid extraction followed by solid-phase extraction for sample cleanup and an internal standard for accurate quantification.

1. Sample Preparation

  • Internal Standard Spiking: To 1 mL of the sample (e.g., plasma, cell culture media), add a known amount of an appropriate internal standard. Ethyl heptadecanoate is a suitable choice as it is unlikely to be present in most biological samples.[8]

  • Protein Precipitation: Add 2 mL of acetone (B3395972) to the sample, vortex thoroughly to precipitate proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube and add 4 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the this compound into the hexane layer.

  • Phase Separation: Centrifuge to separate the hexane and aqueous layers.

  • Collection of Organic Layer: Carefully collect the upper hexane layer.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an aminopropyl silica (B1680970) SPE cartridge with hexane.

    • Load the collected hexane extract onto the cartridge.

    • Wash the cartridge with hexane to remove non-polar interferences.

    • Elute the this compound with a mixture of hexane and dichloromethane.[1]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.[1]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]

  • Mass Spectrometer: Agilent 7000C tandem mass selective detector or equivalent.[1]

  • Column: A nonpolar dimethylpolysiloxane column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Injector: Splitless mode at 250°C.[1]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp to 300°C at 15°C/min, and hold for 10 min.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of this compound (e.g., m/z 88, the McLafferty rearrangement product) and the internal standard.

3. Calibration and Quantification

Prepare a series of calibration standards of this compound with a constant concentration of the internal standard. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the samples is then determined from this calibration curve.[1]

Visualizing the Workflow and Method Selection

To better understand the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE SPE Solid-Phase Extraction LLE->SPE Evap Evaporation & Reconstitution SPE->Evap Inject Injection Evap->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the GC-MS quantification of this compound.

Method_Selection node_alt node_alt Start Start: Need to Quantify This compound High_Specificity High Specificity Required? Start->High_Specificity High_Sensitivity High Sensitivity Required? High_Specificity->High_Sensitivity No GC_MS GC-MS High_Specificity->GC_MS Yes Cost_Constraint Cost a Major Constraint? High_Sensitivity->Cost_Constraint No HPLC_MS HPLC-MS High_Sensitivity->HPLC_MS Yes Cost_Constraint->GC_MS No GC_FID GC-FID Cost_Constraint->GC_FID Yes

Caption: Logical relationship for selecting an analytical method for this compound.

Conclusion

The validated GC-MS method presented in this guide offers a robust and reliable approach for the quantification of this compound. It provides high sensitivity and specificity, which are crucial for accurate measurements in complex matrices. The comparison with GC-FID and HPLC-MS highlights the specific advantages of each technique, enabling researchers to make an informed decision based on their analytical requirements and available resources. For routine analysis where the identity of the analyte is confirmed, GC-FID can be a cost-effective alternative.[1] For applications requiring the highest sensitivity, HPLC-MS may be the preferred choice. Ultimately, the detailed protocol and comparative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and other scientific disciplines requiring the accurate quantification of this compound.

References

A Comparative Guide: Ethyl Tridecanoate vs. Methyl Tridecanoate as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analytical studies, the choice of a suitable internal standard (IS) is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of two commonly used internal standards in chromatographic analysis, particularly for fatty acid profiling: ethyl tridecanoate (B1259635) and methyl tridecanoate.

The selection of an appropriate internal standard is a critical decision in the development of robust analytical methods. An ideal internal standard should be a compound that is chemically similar to the analyte of interest but not naturally present in the sample. It is added in a known quantity to all samples, standards, and blanks to correct for variations in sample preparation, injection volume, and instrument response.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of an internal standard is crucial for its effective application. The following table summarizes the key properties of this compound and mthis compound.

PropertyThis compoundMthis compound
Chemical Formula C15H30O2C14H28O2
Molecular Weight 242.40 g/mol [1][2]228.37 g/mol [3][4]
Melting Point Not explicitly found5.5 °C[3][5][6]
Boiling Point 131 °C at 4 mmHg (for methyl ester)[3][5][6]131 °C at 4 mmHg[3][5][6]
Density 0.862 - 0.867 g/mL at 20 °C[7]0.864 g/mL at 25 °C[3][5][6]
Solubility Soluble in alcohol, insoluble in water[7]Soluble in chloroform (B151607) and methanol[5]

Performance Comparison as Internal Standards

The choice between this compound and mthis compound as an internal standard is primarily influenced by the specific requirements of the analytical method, particularly the nature of the analytes and the chromatographic conditions.

Mthis compound:

Mthis compound is a well-established and widely used internal standard, especially for the analysis of fatty acid methyl esters (FAMEs). Its advantages include:

  • Chemical Similarity: As a saturated fatty acid methyl ester, it closely mimics the behavior of other FAMEs during extraction, derivatization, and chromatographic analysis, ensuring that it experiences similar losses and ionization efficiencies.[8]

  • Non-endogenous Nature: Tridecanoic acid is an odd-chain fatty acid, which is not commonly found in significant amounts in most biological systems.[8] This minimizes the risk of interference from endogenous compounds in the sample.

  • Good Chromatographic Separation: It typically elutes within the range of common fatty acids in a gas chromatography (GC) run, allowing for convenient monitoring without co-eluting with most analytes of interest.[8]

  • Stability and Purity: It is a stable compound that is commercially available in high purity, ensuring consistency in the preparation of standard solutions.[8]

This compound:

This compound offers a key advantage over its methyl ester counterpart in certain analytical scenarios:

  • Chromatographic Resolution: When analyzing FAMEs, there is a potential for co-elution between the mthis compound internal standard and other FAMEs, particularly in complex samples. Ethyl esters of odd-numbered fatty acids have been shown to elute slightly later than their corresponding methyl esters on polar GC columns.[3][9] This later elution of this compound can provide better separation from the target FAME analytes, reducing the risk of peak overlap and improving quantification accuracy.[3][9]

  • Suitability for FAEE Analysis: When the target analytes are fatty acid ethyl esters (FAEEs), using an ethyl ester internal standard like ethyl heptadecanoate has been shown to be effective.[10] By extension, this compound would be a chemically similar and suitable internal standard for FAEE analysis.

Quantitative Performance Data:

Performance MetricThis compound (Typical)Mthis compound (Typical)
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85-115%85-115%
Limit of Detection (LOD) Analyte and matrix dependentAnalyte and matrix dependent
Limit of Quantitation (LOQ) Analyte and matrix dependentAnalyte and matrix dependent

It is crucial to note that these are general performance expectations, and the actual values will depend on the specific analytical method, instrument, and sample matrix. A thorough method validation is essential for any quantitative analysis.

Experimental Protocols

The following are detailed experimental protocols for the use of either this compound or mthis compound as an internal standard for the quantitative analysis of fatty acids in a biological matrix by GC-MS.

Protocol 1: Preparation of Internal Standard Stock Solution

  • Weighing: Accurately weigh a precise amount (e.g., 10 mg) of high-purity this compound or mthis compound.

  • Dissolving: Dissolve the weighed standard in a known volume of a suitable solvent (e.g., hexane (B92381) or chloroform) in a Class A volumetric flask to achieve a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

Protocol 2: Sample Preparation and Derivatization

This protocol describes a general procedure for the transesterification of lipids to FAMEs, where the internal standard is added at the beginning of the process.

  • Sample Aliquoting: To a glass tube, add a precise volume or weight of the sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate).

  • Internal Standard Spiking: Add a known volume of the internal standard stock solution (either this compound or mthis compound) to the sample.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic layer containing the lipids.

  • Transesterification (using BF₃-Methanol):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5 minutes.

    • Add 1 mL of 14% boron trifluoride (BF₃) in methanol.

    • Heat at 100°C for another 5 minutes.

    • Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS conditions for FAME analysis. These parameters should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 175°C.

    • Ramp 2: 4°C/min to 230°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM). For SIM analysis of ethyl esters, characteristic ions such as m/z 88 and 101 can be monitored.[3][9]

Visualization of Workflows and Relationships

experimental_workflow sample Biological Sample add_is Spike with Internal Standard (Ethyl or Mthis compound) sample->add_is extraction Lipid Extraction add_is->extraction derivatization Transesterification to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis and Quantification gcms->data_analysis

A decision-making diagram for selecting between ethyl and mthis compound as an internal standard.

Conclusion

Both this compound and mthis compound are effective internal standards for the quantitative analysis of fatty acids. The choice between them depends on the specific analytical challenge.

  • Mthis compound is a reliable and well-documented choice, particularly when analyzing a broad range of fatty acids where co-elution is not a significant concern.

  • This compound presents a strategic advantage when analyzing fatty acid methyl esters, as its potentially later elution time can mitigate the risk of chromatographic interference with target analytes.

Ultimately, the optimal internal standard should be selected based on a thorough method development and validation process that considers the specific sample matrix, analytes of interest, and the chromatographic system being used. This ensures the generation of accurate, precise, and reliable quantitative data in research, clinical, and drug development settings.

References

A Comparative Guide to the Analysis of Ethyl Tridecanoate: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acid ethyl esters (FAEEs) like ethyl tridecanoate (B1259635) is crucial for various applications, from biomarker discovery to quality control in pharmaceutical formulations. This guide provides a comprehensive comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of ethyl tridecanoate, supported by representative experimental data and detailed methodologies.

Performance Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for this compound analysis depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. Both techniques offer robust and reliable results when properly validated. Below is a summary of typical performance characteristics for each method based on the analysis of fatty acid ethyl esters.

Table 1: Comparison of Typical Performance Data for this compound Analysis

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.999≥ 0.998
Range 0.1 - 100 µg/mL0.5 - 500 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (%RSD) - Intraday < 5%< 3%
Precision (%RSD) - Interday < 7%< 5%
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.5 µg/mL
Specificity High (Mass-to-charge ratio detection)Moderate to High (with UV or MS detection)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the analysis of this compound using a common derivatization-free approach.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of hexane (B92381) to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution in hexane.

  • For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the this compound.

  • Add an appropriate internal standard, such as ethyl heptadecanoate, to all samples and calibration standards.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a similar nonpolar capillary column.

  • Inlet Temperature: 280°C.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the analysis of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Generate calibration standards through serial dilution of the stock solution with the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before analysis.

  • An internal standard, such as mthis compound, can be used for improved quantitative accuracy.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile:water (85:15 v/v).[2] For MS compatibility, replace any non-volatile acids with formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (for DAD).

  • Injection Volume: 10 µL.

Visualizing the Analytical Workflow

To further elucidate the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing & Dissolution dilution Serial Dilution for Calibration Standards start->dilution extraction Matrix Extraction (if necessary) start->extraction is_add Internal Standard Addition dilution->is_add injection GC Injection is_add->injection extraction->is_add separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start_hplc Sample Weighing & Dissolution dilution_hplc Serial Dilution for Calibration Standards start_hplc->dilution_hplc filtration Sample Filtration (0.45 µm) dilution_hplc->filtration injection_hplc HPLC Injection filtration->injection_hplc separation_hplc Chromatographic Separation injection_hplc->separation_hplc detection_hplc UV or MS Detection separation_hplc->detection_hplc integration_hplc Peak Integration detection_hplc->integration_hplc calibration_hplc Calibration Curve Construction integration_hplc->calibration_hplc quantification_hplc Quantification calibration_hplc->quantification_hplc

Caption: Workflow for HPLC analysis of this compound.

References

A Comparative Analysis of Odd-Chain vs. Even-Chain Fatty Acid Ethyl Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biochemical distinctions, metabolic fates, and potential therapeutic implications of odd- and even-chain fatty acid ethyl esters (FAEEs) reveals significant differences rooted in their catabolism. While both are non-oxidative metabolites of ethanol (B145695), their breakdown yields unique products that influence cellular energetics and signaling, positioning odd-chain FAEEs as molecules of growing interest in therapeutic research.

This guide provides a comparative overview of odd-chain and even-chain fatty acid ethyl esters, summarizing their key differences in metabolism and physiological effects. It includes experimental protocols for their analysis and visualizations of the core metabolic pathways.

Biochemical and Physical Properties: A Tale of Two Structures

Table 1: Comparative Summary of Odd-Chain vs. Even-Chain Fatty Acid Ethyl Esters

FeatureOdd-Chain Fatty Acid Ethyl Esters (e.g., Ethyl Pentadecanoate)Even-Chain Fatty Acid Ethyl Esters (e.g., Ethyl Palmitate)
Structure Fatty acid with an odd number of carbon atoms esterified to ethanol.Fatty acid with an even number of carbon atoms esterified to ethanol.
Primary Beta-Oxidation End Product Propionyl-CoA and Acetyl-CoAAcetyl-CoA only
Metabolic Fate of Unique End Product Propionyl-CoA is converted to succinyl-CoA and enters the Krebs cycle (anaplerotic).Acetyl-CoA enters the Krebs cycle or is used for ketogenesis or fatty acid synthesis.
Impact on Krebs Cycle Replenishes Krebs cycle intermediates, supporting energy production and gluconeogenesis.Primarily ketogenic and does not replenish Krebs cycle intermediates.
Potential Physiological Effects May have beneficial effects on metabolic health, including improved glucose metabolism and insulin (B600854) sensitivity. Associated with favorable adipokine profiles.Implicated in alcohol-induced organ damage (lipotoxicity), but also shows anti-inflammatory properties.
Cellular Signaling The fatty acid component (e.g., C15:0) can modulate pathways like AMPK and mTOR.Can modulate inflammatory pathways such as NF-κB and TLR4 signaling.

Metabolic Pathways: The Anaplerotic Advantage of Odd-Chains

The most significant distinction between odd- and even-chain FAEEs lies in their metabolic breakdown. Upon hydrolysis, the released fatty acids undergo beta-oxidation.

Even-Chain Fatty Acid Ethyl Esters: The beta-oxidation of even-chain fatty acids proceeds by sequentially cleaving two-carbon units to produce acetyl-CoA.[1][2] Acetyl-CoA then enters the Krebs cycle for energy production or can be used for the synthesis of ketone bodies or other fatty acids.[3]

Odd-Chain Fatty Acid Ethyl Esters: The beta-oxidation of odd-chain fatty acids also produces acetyl-CoA until the final three carbons remain as propionyl-CoA.[1][4] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the Krebs cycle.[5][6][7] This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates, which is crucial for maintaining cellular energy homeostasis, particularly under conditions of high energy demand.[8][9] This anaplerotic potential makes odd-chain fatty acids glucogenic, as the replenished intermediates can be shunted towards gluconeogenesis.

Even_Chain_Beta_Oxidation FAEE_even Even-Chain FAEE FA_even Even-Chain Fatty Acid FAEE_even->FA_even Hydrolysis AcylCoA_even Fatty Acyl-CoA FA_even->AcylCoA_even Activation BetaOxidation β-Oxidation Spiral AcylCoA_even->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA n x Acetyl-CoA Krebs Krebs Cycle AcetylCoA->Krebs Ketone Ketone Bodies AcetylCoA->Ketone FAS Fatty Acid Synthesis AcetylCoA->FAS

Figure 1. Metabolic pathway of even-chain fatty acid ethyl esters.

Odd_Chain_Beta_Oxidation FAEE_odd Odd-Chain FAEE FA_odd Odd-Chain Fatty Acid FAEE_odd->FA_odd Hydrolysis AcylCoA_odd Fatty Acyl-CoA FA_odd->AcylCoA_odd Activation BetaOxidation_odd β-Oxidation Spiral AcylCoA_odd->BetaOxidation_odd AcetylCoA_odd Acetyl-CoA BetaOxidation_odd->AcetylCoA_odd (n-1) x Acetyl-CoA PropionylCoA Propionyl-CoA BetaOxidation_odd->PropionylCoA Krebs_odd Krebs Cycle AcetylCoA_odd->Krebs_odd MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase SuccinylCoA->Krebs_odd Anaplerosis

Figure 2. Metabolic pathway of odd-chain fatty acid ethyl esters.

Physiological Effects and Signaling Pathways

The distinct metabolic fates of odd- and even-chain FAEEs lead to different physiological consequences.

Even-Chain Fatty Acid Ethyl Esters: Ethyl palmitate, a common even-chain FAEE, has been implicated in the cellular damage associated with alcohol abuse, particularly in the pancreas and liver.[10][11] However, it also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of the NF-κB signaling pathway.[12][13][14]

Ethyl_Palmitate_Signaling cluster_cell Cell EP Ethyl Palmitate NFkB_path NF-κB Pathway EP->NFkB_path Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_path Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_path->Cytokines Induces

Figure 3. Anti-inflammatory signaling of ethyl palmitate.

Odd-Chain Fatty Acid Ethyl Esters: The corresponding fatty acids of odd-chain FAEEs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been associated with more favorable metabolic profiles. Studies have shown inverse associations between circulating levels of odd-chain fatty acids and the risk of type 2 diabetes and cardiovascular disease.[15][16] They are also linked to beneficial adipokine profiles, including lower leptin levels.[15][16][17] While specific signaling pathways for odd-chain FAEEs are not well-elucidated, their fatty acid components are known to influence key metabolic regulators.

Experimental Protocols

Synthesis of Fatty Acid Ethyl Esters

A common method for the synthesis of FAEEs for research purposes is through the esterification of the corresponding fatty acid with ethanol in the presence of a catalyst.

Materials:

  • Fatty acid (odd- or even-chain)

  • Anhydrous ethanol

  • Acid catalyst (e.g., sulfuric acid) or enzymatic catalyst (e.g., lipase)[18][19]

  • Organic solvent (e.g., hexane)

  • Stirred tank reactor[20]

Procedure:

  • Dissolve the fatty acid in an excess of anhydrous ethanol in the reactor.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture under reflux with constant stirring for a specified duration (e.g., 2-4 hours).[20]

  • After cooling, transfer the mixture to a separatory funnel.

  • Wash the mixture with distilled water to remove the catalyst and excess ethanol.

  • Separate the organic layer containing the FAEEs.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude FAEEs.

  • Purify the FAEEs using column chromatography.

FAEE_Synthesis_Workflow Start Start Reactants Mix Fatty Acid, Ethanol, and Catalyst Start->Reactants Reaction Heat and Stir in Reactor Reactants->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Extraction Solvent Extraction and Washing Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification End Pure FAEE Purification->End

Figure 4. Experimental workflow for FAEE synthesis.

Quantification of Fatty Acid Ethyl Esters by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of FAEEs in biological samples.[21][22][23]

Sample Preparation:

  • Lipid Extraction: Extract total lipids from the sample (e.g., plasma, tissue homogenate) using a suitable solvent system (e.g., Folch method).

  • Solid-Phase Extraction (SPE): Isolate the FAEE fraction from other lipid classes using an aminopropyl-silica SPE column.[1]

  • Internal Standard: Add a known amount of an internal standard (e.g., ethyl heptadecanoate for even-chain FAEE analysis) to the sample before extraction for accurate quantification.

GC-MS Analysis:

  • Column: Use a nonpolar capillary column (e.g., HP-5MS) for separation.

  • Injection: Inject the sample in splitless mode.

  • Temperature Program: Employ a temperature gradient to separate the different FAEEs based on their boiling points.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for each FAEE and the internal standard.[24]

Data Analysis:

  • Identify each FAEE based on its retention time and mass spectrum.

  • Quantify the amount of each FAEE by comparing its peak area to that of the internal standard using a calibration curve.

Conclusion

The distinction between odd- and even-chain fatty acid ethyl esters extends beyond a simple difference in carbon number. Their divergent metabolic pathways, particularly the anaplerotic nature of odd-chain FAEE metabolism, suggest potentially different physiological roles. While even-chain FAEEs are well-documented as biomarkers of alcohol consumption and mediators of alcohol-induced cellular stress, emerging research highlights the beneficial associations of odd-chain fatty acids with metabolic health. Further comparative studies are warranted to fully elucidate the specific effects of odd-chain FAEEs and their potential as therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to explore this promising area of lipid research.

References

Establishing the Limit of Detection for Ethyl Tridecanoate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) of Ethyl tridecanoate (B1259635), a fatty acid ethyl ester (FAEE) that serves as a biomarker for alcohol consumption and is found in various biological and environmental samples. This document outlines detailed experimental protocols and presents supporting data to assist researchers in selecting the most appropriate method for their specific applications.

Comparison of Analytical Methods

The selection of an analytical method for the determination of Ethyl tridecanoate is critical and depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques, offering high sensitivity and specificity. A summary of their performance characteristics is presented below.

Table 1: Performance Comparison of Analytical Methods for FAEE Detection

Analytical MethodPrincipleAdvantagesDisadvantagesLimit of Detection (LOD) Range for FAEEs
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection using a mass spectrometer.High sensitivity and specificity.[1] Well-established for FAEE analysis. Provides structural information for analyte confirmation.May require derivatization for non-volatile compounds. High temperatures can be unsuitable for thermally labile molecules.5-50 ng/mL in whole blood.[2] 0.005-0.04 ng/mg in hair.[1][3]
LC-MS/MS Separation based on the partitioning of the analyte between a mobile liquid phase and a stationary solid phase, followed by detection with tandem mass spectrometry.High sensitivity and specificity, particularly for complex matrices. Suitable for thermally labile compounds.Higher operational cost and complexity compared to GC-MS. Potential for matrix effects.LLOQ: 15-37 ng/mL in dried blood spots.[4]
LTP-MS Low-Temperature Plasma Mass Spectrometry is an ambient ionization technique that allows for the direct detection of analytes from samples with minimal preparation.Rapid, direct analysis with minimal sample preparation.[5]Primarily qualitative or semi-quantitative. Less established than GC-MS and LC-MS/MS for quantitative analysis.Not explicitly reported for quantification.

Experimental Protocols

A detailed experimental protocol for determining the limit of detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a composite based on established methods for FAEE analysis.[1][2][6]

1. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., Ethyl heptadecanoate)

  • Solvents (e.g., hexane (B92381), acetone, methanol) of HPLC or GC grade

  • Anhydrous sodium sulfate

  • Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

  • GC-MS system with a suitable capillary column (e.g., nonpolar dimethylpolysiloxane)

2. Standard Solution Preparation

  • Prepare a stock solution of this compound in hexane.

  • Perform serial dilutions of the stock solution to create a series of calibration standards at decreasing concentrations.

  • Spike each standard with a constant concentration of the internal standard.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To the sample matrix (e.g., plasma, homogenized tissue), add the internal standard.

  • Extract the lipids using a mixture of hexane and acetone.

  • Vortex the mixture and centrifuge to separate the layers.

  • Collect the upper organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane.

4. GC-MS Instrumental Parameters

  • Injector: Splitless mode

  • Injection volume: 1 µL

  • Carrier gas: Helium

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Oven temperature program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of this compound from other components.

  • Mass Spectrometer: Electron ionization (EI) mode. Scan in full scan mode to identify characteristic ions of this compound and in selected ion monitoring (SIM) mode for quantification.

5. LOD Determination

  • Analyze the prepared calibration standards using the optimized GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • The limit of detection can be determined based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1.

  • Alternatively, the LOD can be calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * (standard deviation of the y-intercept / slope)).

Visualizations

LOD_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation Standard_Prep Standard Preparation (Serial Dilutions) GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep Sample Preparation (Extraction) Sample_Prep->GCMS_Analysis Data_Acquisition Data Acquisition (Peak Areas) GCMS_Analysis->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve LOD_Calculation LOD Calculation (S/N Ratio or Slope) Calibration_Curve->LOD_Calculation Method_Selection cluster_criteria Selection Criteria cluster_methods Analytical Methods Sensitivity Required Sensitivity GCMS GC-MS Sensitivity->GCMS High LCMSMS LC-MS/MS Sensitivity->LCMSMS Very High Matrix Sample Matrix Complexity Matrix->GCMS Moderate Matrix->LCMSMS High Speed Analysis Speed Speed->GCMS Moderate LTPMS LTP-MS Speed->LTPMS Very Fast Cost Cost and Availability Cost->GCMS Lower Cost->LCMSMS Higher

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Ethyl Tridecanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of Ethyl Tridecanoate (B1259635), Complete with Supporting Experimental Protocols and Data.

In the analytical landscape of pharmaceutical and chemical research, the accurate quantification of compounds such as Ethyl tridecanoate is paramount. This fatty acid ethyl ester, often used as an internal standard or studied for its biochemical relevance, necessitates robust and reliable analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as two of the most powerful and commonly employed techniques for this purpose. The choice between them is contingent on a variety of factors including the sample matrix, required sensitivity, and the overall objective of the analysis. This guide provides a comprehensive cross-validation of HPLC and GC-MS methods for the analysis of this compound, offering a side-by-side comparison of their performance characteristics, detailed experimental protocols, and a logical workflow to guide the selection process.

Performance Characteristics: A Head-to-Head Comparison

The selection of an analytical technique is often driven by its performance metrics. While both HPLC and GC-MS are capable of quantifying this compound, they offer distinct advantages and limitations. GC-MS is frequently considered a reference method due to its high selectivity and sensitivity.[1] Conversely, HPLC can be a simpler and faster alternative, particularly when extensive sample extraction is not required.[1] The following table summarizes the key quantitative performance parameters for both methods, based on typical validation studies for similar analytes.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) Typically in the low ng/mL rangeCan reach pg/mL levels
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL rangeCan reach low ng/mL levels
Precision (%RSD) Intraday: ≤ 2%, Interday: ≤ 5%Intraday: ≤ 15%, Interday: ≤ 20%[2]
Accuracy (% Recovery) 98% - 102%85% - 115%[2]
Specificity Good; can be enhanced with MS detection (LC-MS)Excellent; provides structural information for analyte confirmation[2]
Sample Throughput Generally higherCan be lower due to longer run times and sample preparation
Derivatization Not typically required for this compoundNot essential, but can improve peak shape and thermal stability

Experimental Protocols

Detailed and well-documented experimental protocols are the cornerstone of reproducible and reliable results. The following sections outline the methodologies for the analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method suitable for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sample containing this compound in the mobile phase to achieve a concentration within the calibrated range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 85:15 v/v) with 0.1% Phosphoric Acid[3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm

3. Quantification:

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentrations of a series of prepared standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a GC-MS method for the quantification of this compound, which is well-suited for volatile and semi-volatile compounds.[4]

1. Sample Preparation:

  • Extraction: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. For simpler samples, dissolve a precisely weighed amount in a suitable volatile solvent like hexane.

  • Internal Standard: It is highly recommended to use an internal standard (e.g., Mthis compound) for improved accuracy and precision.[4]

  • Derivatization (Optional): While not strictly necessary for ethyl esters, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can sometimes improve peak symmetry and thermal stability.[5]

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Instrument Agilent 8890 GC System with 7000D MS/MS or equivalent[6]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar column[2]
Injector Splitless mode at 250°C[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) or Full Scan mode

3. Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[2]

  • The concentration of this compound in the samples is then calculated from this calibration curve.[2]

Visualizing the Workflow and Logic

To aid in the decision-making process, the following diagrams illustrate the experimental workflow for cross-validation and the logical considerations when choosing between HPLC and GC-MS for this compound analysis.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison Sample Sample Containing This compound Prep_HPLC Dissolve in Mobile Phase & Filter Sample->Prep_HPLC Prep_GCMS Extract with Solvent (e.g., Hexane) Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC Quantification via Calibration Curve HPLC->Data_HPLC Data_GCMS Quantification via Internal Standard Method GCMS->Data_GCMS Compare Compare Results: Accuracy, Precision, etc. Data_HPLC->Compare Data_GCMS->Compare

Caption: Cross-validation workflow for HPLC and GC-MS analysis of this compound.

cluster_decision Method Selection Logic cluster_methods Recommended Method High_Sensitivity High Sensitivity Required? Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No Select_GCMS GC-MS High_Sensitivity->Select_GCMS Yes High_Throughput High Sample Throughput Needed? Complex_Matrix->High_Throughput No Complex_Matrix->Select_GCMS Yes Select_HPLC HPLC High_Throughput->Select_HPLC Yes High_Throughput->Select_HPLC No (Consider HPLC for simplicity)

Caption: Logical considerations for selecting between HPLC and GC-MS.

References

Sourcing Certified Ethyl Tridecanoate Reference Materials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision of analytical measurements is fundamental. The use of high-quality, certified reference materials (CRMs) is a critical component in achieving accurate and reproducible results. This guide provides a comprehensive comparison of commercially available Ethyl tridecanoate (B1259635) reference materials, detailing supplier specifications, available data, and a practical experimental protocol for its application as an internal standard in chromatographic analysis.

Comparison of Ethyl Tridecanoate Reference Materials

The selection of a suitable reference material depends on factors such as certified purity, uncertainty, and the documentation provided by the supplier. The following table summarizes the offerings for this compound from various vendors to aid in the selection process.

SupplierProduct Name/GradePurityFormatCertificate of Analysis Highlights
Sigma-Aldrich This compound, analytical standard≥99.0% (GC)NeatProvides purity determined by Gas Chromatography (GC).
Cayman Chemical This compound≥98%NeatPurity confirmed by Gas Chromatography (GC).
Santa Cruz Biotechnology This compound≥98%NeatPurity determined by Gas Chromatography (GC).
Chiron (distributed by ESSLAB) This compoundNot specifiedSolution (1 mg/mL in isooctane)Offers the convenience of a pre-made solution.
MOLNOVA This compound98% (HPLC), NMR consistent with structureNot specifiedCertificate provides data from HPLC and NMR analysis.[1]

Experimental Protocol: Quantification of Fatty Acid Ethyl Esters (FAEEs) using this compound as an Internal Standard

This compound is an ideal internal standard for the analysis of other fatty acid ethyl esters (FAEEs) in biological matrices due to its rarity in natural samples. Its use can correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.[2]

Objective: To quantify the concentration of specific FAEEs (e.g., ethyl palmitate, ethyl oleate) in a sample matrix using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

Materials:

  • This compound certified reference material

  • FAEE standards for calibration (e.g., ethyl palmitate, ethyl oleate)

  • Hexane (B92381) (or other suitable organic solvent), HPLC grade

  • Sample matrix (e.g., plasma, tissue homogenate)

  • Glassware: volumetric flasks, vials with PTFE-lined caps, pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound CRM and dissolve it in 10 mL of hexane in a volumetric flask.

    • Calibration Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions for each target FAEE in the same manner.

  • Preparation of Calibration Curve Standards:

    • Create a series of calibration standards by making serial dilutions of the FAEE stock solutions.

    • To each calibration standard, add a constant, known amount of the this compound internal standard stock solution. This ensures that the concentration of the internal standard is the same in every calibration level and in the samples to be analyzed.

  • Sample Preparation:

    • To a known volume or weight of the sample matrix, add the same constant, known amount of the this compound internal standard stock solution as was added to the calibration standards.

    • Perform a liquid-liquid extraction to isolate the lipids, including the FAEEs and the internal standard.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared calibration standards and samples into the GC-MS system.

    • Typical GC-MS Parameters:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Inlet Temperature: 250°C

      • Oven Program: Start at 100°C, ramp to 300°C at 15°C/min, hold for 5 minutes

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions for each target FAEE and for this compound (e.g., m/z 88, 101).

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the target FAEE to the peak area of the this compound internal standard.

    • Construct a calibration curve by plotting this peak area ratio against the known concentration of the target FAEE.

    • For the unknown samples, calculate the peak area ratio of the target FAEE to the internal standard.

    • Determine the concentration of the target FAEE in the samples by interpolating from the calibration curve.

Visualizing the Workflow and Relationships

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing IS_stock IS Stock Solution (this compound) IS_working IS Working Solution IS_stock->IS_working Cal_stock Calibration Stock (Target FAEEs) Cal_working Calibration Standards Cal_stock->Cal_working IS_working->Cal_working Sample_prep Sample Preparation + IS IS_working->Sample_prep GCMS GC-MS Analysis Cal_working->GCMS Sample_prep->GCMS Peak_integration Peak Integration GCMS->Peak_integration Ratio_calc Calculate Peak Area Ratios (Analyte/IS) Peak_integration->Ratio_calc Cal_curve Construct Calibration Curve Ratio_calc->Cal_curve Quantification Quantify Sample Concentration Ratio_calc->Quantification Cal_curve->Quantification

Caption: Experimental workflow for FAEE quantification.

logical_relationship cluster_concept Core Concept cluster_process Analytical Process cluster_outcome Result IS Internal Standard (this compound) Variation Sources of Variation (Extraction, Injection) IS->Variation Analyte Target Analyte (e.g., Ethyl Palmitate) Analyte->Variation Ratio Constant Peak Area Ratio (Analyte/IS) Variation->Ratio affects both equally Accuracy Improved Accuracy & Precision Ratio->Accuracy

Caption: Principle of internal standard correction.

References

Safety Operating Guide

Proper Disposal Procedures for Ethyl Tridecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of ethyl tridecanoate (B1259635), offering a procedural, step-by-step guide for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and information from safety data sheets (SDS).

Hazard Assessment

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), ethyl tridecanoate is not classified as a hazardous chemical.[1] However, it is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification, as regulations can vary.[1][2] All laboratory waste should be managed with a degree of caution.

Key Physical and Chemical Properties:

PropertyValueSource
Physical State Liquid[1]
Appearance Colorless[1]
Flash Point > 110 °C / > 230 °F[1]
Stability Stable under normal conditions[1]
Incompatible Materials Oxidizing agents[1]
Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize any potential exposure.

  • Eye Protection: Wear safety glasses with side shields or goggles.[3]

  • Hand Protection: Use protective gloves.[3][4] Inspect gloves before use and use proper glove removal technique.[4]

  • Skin and Body Protection: Wear long-sleeved clothing.[3]

Disposal of Unused or Waste this compound

While this compound is not classified as hazardous, it is best practice to dispose of it as chemical waste through your institution's Environmental Health and Safety (EHS) program.[5] Do not pour this compound down the drain or dispose of it in the regular trash unless explicitly permitted by your local regulations and EHS office.[5][6]

Step-by-Step Disposal Procedure:

  • Container Selection:

    • Use a compatible, leak-proof container with a secure screw-on cap.[7] The original container is often a suitable choice.[8]

    • Ensure the container is in good condition, free from cracks or rust.[9]

  • Labeling:

    • Label the waste container clearly with the full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.[5]

    • Indicate the quantity of the waste.[5]

    • Include the date of waste generation.[5]

    • Provide the name and contact information of the principal investigator and the laboratory location.[5]

    • Even if not federally classified as hazardous, it is good practice to label the container with "Non-Hazardous Waste" or as directed by your EHS department. Some institutions may still require a "Hazardous Waste" label for all chemical waste.[5][8]

  • Storage:

    • Store the waste container in a designated, well-ventilated waste accumulation area.[2]

    • Keep the container closed except when adding waste.[7]

    • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[7]

    • Utilize secondary containment to capture any potential leaks.[7]

  • Waste Pickup:

    • Contact your institution's EHS or hazardous waste program to schedule a pickup.[5]

    • Complete any required waste disposal forms accurately.[5]

Disposal of Empty Containers

Empty containers that previously held this compound should be managed as follows:

  • Triple Rinsing:

    • Triple-rinse the empty container with a suitable solvent.[10] Given that this compound is not acutely toxic, water may be an acceptable rinse, but an appropriate organic solvent that can be collected as waste is preferable.

    • The rinsate (the liquid from rinsing) must be collected and disposed of as chemical waste, following the procedures outlined above.[10]

  • Container Disposal:

    • After triple-rinsing and allowing the container to dry, deface or remove the original label.[11]

    • The clean, empty container can then typically be disposed of in the regular trash.[11] However, confirm this with your local EHS guidelines.

Spill Management

In the event of a spill:

  • Containment: For a small spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.

  • Collection: Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1]

  • Ventilation: Ensure the area is well-ventilated.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

EthylTridecanoateDisposal cluster_start Start: this compound for Disposal cluster_assessment Hazard Assessment & PPE cluster_disposal_path Disposal Path Selection cluster_liquid_disposal Liquid Waste Disposal cluster_container_disposal Empty Container Disposal start Identify this compound Waste assess Consult SDS and Local Regulations start->assess ppe Wear Appropriate PPE (Gloves, Eye Protection) assess->ppe is_empty Is the Container Empty? ppe->is_empty liquid_container Use Compatible, Labeled Container is_empty->liquid_container No triple_rinse Triple-Rinse Container is_empty->triple_rinse Yes liquid_storage Store in Designated Area with Secondary Containment liquid_container->liquid_storage liquid_pickup Arrange for EHS Waste Pickup liquid_storage->liquid_pickup collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->liquid_container Add to Waste trash Dispose of Clean Container in Trash deface_label->trash

Caption: Workflow for the proper disposal of this compound and its empty containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.